6-Chloro-2,3-dihydro-1H-indole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOLXKBFVQAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596618 | |
| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-84-7 | |
| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that inform the synthetic design.
Introduction: The Significance of the Indoline Scaffold
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. This guide will detail the synthesis of the hydrochloride salt of 6-chloroindoline, a stable and readily handled form of this important building block.
The overall synthetic strategy is a two-stage process: the regioselective synthesis of the precursor, 6-chloro-1H-indole, followed by the reduction of its pyrrole ring to yield the desired indoline, which is then converted to its hydrochloride salt.
Figure 1: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Precursor, 6-Chloro-1H-indole
A critical challenge in the synthesis of 6-chloroindole is achieving regioselectivity. Direct chlorination of indole is notoriously difficult to control and often results in a mixture of isomers, with the 3-position being particularly reactive towards electrophilic substitution.[1] To circumvent this, indirect methods that install the chlorine atom at the desired position prior to or during the formation of the indole ring are highly preferred.[1] This guide will focus on two robust and widely employed strategies: the Reissert Indole Synthesis and the Sandmeyer Reaction.
Method 1: The Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative.[2] In this case, the synthesis commences with 4-chloro-2-nitrotoluene.
Figure 2: The Reissert pathway to 6-chloroindole.
Causality Behind Experimental Choices:
-
Starting Material: 4-Chloro-2-nitrotoluene is a commercially available starting material where the chlorine atom is already positioned correctly relative to the methyl group that will ultimately form part of the pyrrole ring.
-
Condensation: The initial step involves a condensation reaction between the methyl group of the nitrotoluene and diethyl oxalate, facilitated by a strong base like potassium ethoxide.[2] The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group.
-
Reductive Cyclization: The subsequent step is a reductive cyclization of the resulting pyruvate derivative. A variety of reducing agents can be employed, such as iron in acetic acid or zinc dust in acetic acid.[3][4] This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.
Experimental Protocol: Reissert Synthesis of 6-Chloroindole
-
Condensation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium ethoxide in anhydrous ethanol. To this solution, add 4-chloro-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a temperature maintained below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up and Isolation of Intermediate: Quench the reaction with ice-water and acidify with dilute sulfuric acid. The precipitated ethyl (4-chloro-2-nitrophenyl)pyruvate is collected by filtration, washed with water, and dried.
-
Reductive Cyclization: Suspend the crude pyruvate in a mixture of acetic acid and ethanol. Heat the mixture to reflux and add iron powder portion-wise. The reaction is typically complete within a few hours, as monitored by Thin Layer Chromatography (TLC).
-
Final Work-up and Purification: After cooling, filter the reaction mixture to remove excess iron. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 6-chloroindole can be purified by column chromatography on silica gel.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction provides an alternative, highly regioselective route starting from 6-aminoindole.[1][5] This method is particularly useful if 6-aminoindole is readily available or can be synthesized efficiently.
Figure 3: The Sandmeyer pathway to 6-chloroindole.
Causality Behind Experimental Choices:
-
Diazotization: The first step is the conversion of the aromatic primary amine of 6-aminoindole into a diazonium salt.[5] This is typically achieved by treating a solution of the amine in a strong acid, such as hydrochloric acid, with a solution of sodium nitrite at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
-
Copper(I) Chloride Mediated Substitution: The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by a chloride ion is facilitated by a copper(I) catalyst.[5][6] The copper(I) chloride promotes a radical-nucleophilic aromatic substitution mechanism.[5]
Experimental Protocol: Sandmeyer Synthesis of 6-Chloroindole
-
Diazotization: Dissolve 6-aminoindole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution at this temperature for a further 30 minutes.
-
Substitution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases. The mixture is then typically extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude 6-chloroindole is purified by column chromatography.
| Parameter | Reissert Synthesis | Sandmeyer Reaction |
| Starting Material | 4-Chloro-2-nitrotoluene | 6-Aminoindole |
| Key Transformations | Condensation, Reductive Cyclization | Diazotization, Substitution |
| Advantages | Utilizes a readily available starting material. | High regioselectivity. |
| Considerations | Multi-step process. | Requires careful temperature control for the diazonium salt. |
Table 1: Comparison of Synthetic Routes to 6-Chloroindole.
Part 2: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole
The conversion of the electron-rich indole ring to the corresponding indoline requires a selective reduction of the C2-C3 double bond. Several methods are available, with the choice of reducing agent depending on factors such as substrate tolerance to acidic or basic conditions, and desired selectivity.
Method 1: Reduction with Sodium Cyanoborohydride
A widely used and reliable method for this transformation is the use of sodium cyanoborohydride in an acidic medium, typically acetic acid.[7]
Figure 4: Reduction of 6-chloroindole to 6-chloroindoline.
Causality Behind Experimental Choices:
-
Acidic Medium: The reduction of the indole C2-C3 double bond is facilitated by protonation of this bond, which forms an indoleninium ion. This intermediate is more susceptible to hydride attack than the neutral indole ring. Acetic acid serves as both the solvent and the proton source.
-
Sodium Cyanoborohydride (NaBH3CN): This reducing agent is particularly effective for this transformation because it is stable in acidic conditions and is a milder hydride donor than sodium borohydride (NaBH4). This mildness allows for the selective reduction of the iminium-like intermediate without affecting other functional groups that might be present.
Experimental Protocol: Reduction with Sodium Cyanoborohydride
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole in glacial acetic acid.[7]
-
Addition of Reducing Agent: To the stirred solution at room temperature, add sodium cyanoborohydride portion-wise.[7] The reaction is typically exothermic and may require occasional cooling to maintain the desired temperature.
-
Monitoring and Work-up: Monitor the progress of the reaction by TLC. Upon completion, carefully dilute the reaction mixture with ethyl acetate.[7] The mixture is then slowly basified with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and deprotonate the indoline nitrogen.[7]
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Filter and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.[7] This can be purified further by column chromatography if necessary.
Alternative Reduction Methods
While the sodium cyanoborohydride method is robust, other reducing systems can also be employed.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).[8][9] It is often a very clean and efficient method, with the only by-product being water (if any). The reaction conditions (pressure of hydrogen, temperature, and choice of catalyst and solvent) need to be carefully optimized to achieve selective reduction of the pyrrole ring without affecting the chloro-substituent on the benzene ring.
-
Metal-Acid Systems: Combinations like zinc dust in phosphoric acid have been reported for the reduction of indoles to indolines.[10] These methods are often cost-effective but may require harsher conditions and can sometimes lead to side reactions.
-
Borane Complexes: Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), in the presence of an acid like trifluoroacetic acid, can also effectively reduce indoles.[11]
| Reducing Agent | Conditions | Advantages | Considerations |
| Sodium Cyanoborohydride | Acetic Acid, Room Temp. | Mild, selective, acid-stable. | Use of cyanide-containing reagent. |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies (Pressure, Temp.) | Clean, high-yielding. | Requires specialized equipment (hydrogenator). Potential for dehalogenation. |
| Zinc Dust | Phosphoric Acid | Cost-effective. | Harsh conditions, potential for side reactions. |
| Borane-THF | Trifluoroacetic Acid | Effective for various indoles. | Requires handling of borane reagents. |
Table 2: Comparison of Reduction Methods for 6-Chloroindole.
Part 3: Formation of this compound
The final step in the synthesis is the conversion of the free base, 6-chloro-2,3-dihydro-1H-indole, into its hydrochloride salt. This is a standard procedure that enhances the stability and water-solubility of the compound, making it easier to handle and formulate.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (or a solution of HCl in a compatible solvent like diethyl ether or isopropanol) dropwise. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum to yield this compound.[12]
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
6-Chloro-1H-indole:
-
1H NMR (CDCl3, 500 MHz): δ 8.07 (brs, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.36 (s, 1H), 7.18 (t, J=2.6 Hz, 1H), 7.14 (dd, J=1.8 Hz, J=8.4 Hz, 1H), 6.56-6.55 (m, 1H).[13]
-
13C NMR (CDCl3, 125 MHz): δ 136.3, 128.0, 126.6, 125.0, 121.7, 120.7, 111.1, 102.9.[13]
-
Mass Spectrum (EI): Molecular ion (M+) at m/z 151.[14]
-
-
6-Chloro-2,3-dihydro-1H-indole:
-
This compound:
Safety and Handling
-
Sodium Cyanoborohydride: This reagent is toxic and should be handled with extreme care in a well-ventilated fume hood.[17][18][19] It can release toxic hydrogen cyanide gas upon contact with strong acids. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[17][18][19]
-
Acids and Bases: Strong acids (HCl, acetic acid) and bases (NaOH) are corrosive and should be handled with appropriate care.
-
Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.
-
General Precautions: A thorough review of the Safety Data Sheets (SDS) for all reagents is essential before commencing any experimental work.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity in the formation of the indole precursor and the choice of an appropriate reducing agent for the conversion to the indoline. The methods outlined in this guide, particularly the Reissert and Sandmeyer syntheses for the precursor and the sodium cyanoborohydride reduction, represent reliable and well-established routes to this valuable synthetic intermediate. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these procedures to their specific needs in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 12. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 6-Chloroindole [webbook.nist.gov]
- 15. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE(52537-00-5) 1H NMR spectrum [chemicalbook.com]
- 16. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemistry.osu.edu [chemistry.osu.edu]
- 18. oxfordlabchem.com [oxfordlabchem.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 6-Chloro-2,3-dihydro-1H-indole hydrochloride (also known as 6-chloroindoline hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its hydrochloride salt form enhances solubility, making it a versatile building block in drug discovery and development.[1]
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | [2] |
| Synonyms | 6-chloroindoline hydrochloride | [1] |
| CAS Number | 89978-84-7 | [2] |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| Appearance | White powder | [1] |
| Storage | Store at 0-8 °C | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 189.0112047 | [2] |
| Monoisotopic Mass | 189.0112047 | [2] |
| Topological Polar Surface Area | 21.7 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 126 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: the reduction of 6-chloro-1H-indole to 6-chloro-2,3-dihydro-1H-indole (the free base), followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole
A common method for the reduction of the indole precursor is through the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.[3]
-
Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.
-
Reduction: Add sodium cyanoborohydride portion-wise to the solution at room temperature. The reaction is typically stirred for 20-30 minutes.
-
Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate and neutralize with an aqueous base (e.g., 5N sodium hydroxide).
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Experimental Protocol: Formation of the Hydrochloride Salt
The hydrochloride salt is formed by treating the free base with hydrochloric acid.
-
Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., cold diethyl ether), and dry under vacuum.
References
Introduction: The Role of 6-Chloro-2,3-dihydro-1H-indole hydrochloride in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This compound, also known as 6-chloroindoline hydrochloride, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to a dihydropyrrole, serves as a versatile scaffold in medicinal chemistry. Indole derivatives are integral to the synthesis of novel therapeutic agents, with established activity in fields such as neuroscience and oncology.[1]
The hydrochloride salt form of 6-chloroindoline is particularly valuable as it enhances the aqueous solubility of the parent compound, a critical attribute for drug formulation, biological screening, and synthetic applications.[1] A comprehensive understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application in drug design, process development, and quality control.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the known physical properties of this compound. It goes beyond a simple data sheet by offering expert insights and robust, field-proven protocols for the experimental determination of key characteristics. This self-validating approach ensures that researchers can confidently verify these properties and integrate this compound into their development workflows.
Chemical Identity and Molecular Structure
A precise understanding of the compound's structure and fundamental identifiers is the bedrock of all subsequent analysis.
Molecular Structure
The structure consists of an indoline core chlorinated at the 6th position. The secondary amine is protonated by hydrochloric acid to form the hydrochloride salt.
Caption: Molecular structure of this compound.
Key Chemical Identifiers
The following table summarizes the essential identifiers for this compound, compiled from authoritative chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[2] |
| Common Synonym | 6-Chloroindoline hydrochloride | Chem-Impex[1] |
| CAS Number | 89978-84-7 | Chem-Impex, PubChem[1][2] |
| Molecular Formula | C₈H₈ClN·HCl | Chem-Impex[1] |
| Molecular Weight | 190.11 g/mol | Chem-Impex[1] |
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability.
Summary of Physical Properties
| Property | Value / Description | Source(s) |
| Appearance | White powder | Chem-Impex[1] |
| Melting Point | Data not publicly available. Requires experimental determination. | N/A |
| Solubility | Enhanced solubility in aqueous media due to salt formation. | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C (refrigerated). | Chem-Impex[1] |
In-Depth Analysis of Properties
-
Appearance: The compound is consistently described as a white powder.[1] From a practical standpoint, any significant deviation from this (e.g., discoloration to yellow or brown) may indicate impurity or degradation and should be investigated.
-
Melting Point: A sharp, defined melting point is a primary indicator of purity for a crystalline solid. As of this guide's publication, a specific, experimentally verified melting point for the hydrochloride salt is not available in the cited public literature. This represents a critical data gap. The melting point of the related, non-salt compound 6-Chloro-1H-indole is reported as 87-90 °C, but this value should not be used for the hydrochloride salt, as the ionic character significantly alters the crystal lattice energy and thus the melting point, which is expected to be substantially higher. The protocol for its precise determination is provided in Section 4.1.
-
Solubility: The conversion of the basic indoline nitrogen to its hydrochloride salt is a deliberate strategy to improve solubility in polar solvents, particularly water.[1] This is because the ionic salt can more readily interact with the polar water molecules than the less polar free base. While quantitative data is sparse, this property is foundational to its use in biological assays and aqueous-phase reactions. A standardized protocol for quantifying aqueous solubility is detailed in Section 4.2.
Experimental Protocols for Physical Property Determination
To address the existing data gaps and provide a framework for quality control, the following validated protocols are provided. These methods are standard in the pharmaceutical industry and ensure the generation of reliable and reproducible data.
Protocol for Melting Point Determination (Capillary Method)
This protocol provides a robust method for determining the melting range of the compound, a critical quality attribute.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the this compound powder to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Instrument Calibration: Use certified melting point standards (e.g., vanillin, caffeine) to ensure the apparatus is calibrated and reading accurately.
-
Measurement: Place the capillary in the heating block. If the approximate melting point is unknown, perform a rapid preliminary run to estimate it. For the accurate measurement, heat rapidly to about 15°C below the estimated point.
-
Equilibration and Observation: Decrease the heating rate to 1-2°C per minute. This slow ramp rate is crucial to allow the sample and thermometer to be in thermal equilibrium, preventing an artificially high reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). The melting point is reported as this range.
Protocol for Aqueous Solubility Assessment (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Add an excess amount of the compound to a known volume of the buffer in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Agitation: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a 0.22 µm filter to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Result: Express the solubility in units such as mg/mL or µg/mL.
Protocol for Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of the compound's molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to an NMR tube.
-
Expected Spectral Features:
-
Aromatic Protons: Several signals are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the chlorinated benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the chlorine atom.
-
Aliphatic Protons: Two sets of signals, likely triplets, are expected in the aliphatic region (~3.0-4.0 ppm) for the two CH₂ groups of the dihydropyrrole ring.
-
N-H Protons: The two protons on the positively charged nitrogen (NH₂⁺) may appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent and concentration.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Rationale: FT-IR identifies the functional groups present in the molecule based on their characteristic vibrations.
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorption Bands (wavenumbers, cm⁻¹):
-
N-H Stretch: A broad and strong absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary ammonium salt.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
Handling, Storage, and Safety
Safe handling and appropriate storage are critical to maintaining the integrity of the compound and ensuring user safety.
-
Storage: The compound should be stored in a tightly sealed container under refrigeration at 0-8 °C.[1] This minimizes potential degradation from heat or atmospheric moisture.
-
Safety and Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Users should handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Conclusion
This compound is a valuable chemical intermediate whose utility is directly linked to its physical properties. While it is established as a white, crystalline powder with enhanced solubility due to its salt form, there are notable gaps in publicly available data, particularly regarding its melting point and spectroscopic signatures. This guide provides not only the available data from trusted sources but also equips the research and development professional with robust, standard protocols to determine these missing values experimentally. Adherence to these methodologies will ensure data integrity, support regulatory filings, and ultimately accelerate the drug discovery and development process.
References
Technical Guide: 6-Chloro-2,3-dihydro-1H-indole hydrochloride
CAS Number: 89978-84-7
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for the synthesis of its free base, and explores the biological context and potential applications based on related molecular structures.
Chemical and Physical Properties
This compound, also known as 6-chloroindoline hydrochloride, is a solid organic compound. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many biological assays. While specific experimentally determined data for the hydrochloride salt is limited in publicly available literature, the properties of the free base and computed data for the salt provide a solid foundation for its use in research.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89978-84-7 | PubChem[1] |
| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |
| Molecular Weight | 190.07 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[1] |
| Canonical SMILES | C1CNC2=C1C=CC(=C2)Cl.Cl | PubChem[1] |
| Free Base CAS Number | 52537-00-5 | ChemicalBook[2] |
| Free Base Molecular Formula | C₈H₈ClN | ChemicalBook[2] |
| Free Base Molecular Weight | 153.61 g/mol | ChemicalBook[2] |
Synthesis and Purification
The synthesis of 6-Chloro-2,3-dihydro-1H-indole typically proceeds via the reduction of 6-chloro-1H-indole. The resulting free base can then be converted to the hydrochloride salt through treatment with hydrochloric acid.
Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)
This protocol is adapted from a general procedure for the reduction of indoles to indolines.[2]
Materials:
-
6-Chloro-1H-indole
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in glacial acetic acid (10 mL) in a suitable reaction flask.
-
To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise.
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), dilute the mixture with ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and remove impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.
-
The crude product can be further purified by column chromatography if necessary. Mass spectrometry of the crude product should show a peak at m/z 154.0 (M+1).[2]
Preparation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified 6-chloro-2,3-dihydro-1H-indole free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound can then be collected by filtration, washed with the solvent, and dried.
Biological Context and Potential Applications
While specific biological activity data for this compound is not extensively reported, the broader class of substituted indoles and indolines are known to possess a wide range of pharmacological activities.
Closely related dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The chlorine substituent can participate in halogen bonding with the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar indoline scaffold may also allow for different binding orientations compared to the planar indole ring.[3]
Furthermore, derivatives of 6,7-dichloro-1H-indole-2,3-dione have been identified as potent activators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[3] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases. This suggests that the 6-chloro-2,3-dihydro-1H-indole scaffold could serve as a valuable starting point for the design of novel modulators of these ion channels.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of 6-Chloro-2,3-dihydro-1H-indole and its subsequent conversion to the hydrochloride salt.
Caption: Synthetic and purification workflow for this compound.
The following diagram illustrates a conceptual workflow for screening the biological activity of this compound, for instance, in a kinase inhibition assay.
Caption: General workflow for a kinase inhibition assay.
Conclusion
This compound is a readily synthesizable compound that holds promise as a scaffold for the development of new therapeutic agents. While direct biological data is currently sparse, the known activities of related compounds, particularly in the areas of kinase inhibition and ion channel modulation, provide a strong rationale for its further investigation in drug discovery programs. This guide provides foundational information to support such research endeavors.
References
Potential Mechanism of Action of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its structurally related analogs to propose potential mechanisms of action. As of the latest literature review, there are no definitive studies elucidating the direct biological targets or pharmacological effects of this compound itself. The information presented herein is based on the activities of related indole and indoline derivatives and should be considered hypothetical until validated by direct experimental evidence.
Executive Summary
This compound is a halogenated indoline derivative primarily utilized as a synthetic intermediate in pharmaceutical research and development.[1] While its direct biological activity is not yet characterized, its structural features, particularly the presence of a chlorinated indole core, suggest several plausible mechanisms of action based on the established pharmacology of analogous compounds. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] This guide explores the potential therapeutic applications and mechanisms of action of this compound by examining the biological activities of its close structural relatives. The primary hypothesized mechanisms include kinase inhibition, modulation of ion channels, and disruption of microtubule dynamics, with potential applications in oncology and neuroscience.
Chemical and Physical Properties
This compound is the hydrochloride salt of 6-chloroindoline. The hydrochloride form enhances its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | PubChem CID: 18932875[4] |
| Molecular Weight | 190.07 g/mol | PubChem CID: 18932875[4] |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem CID: 18932875[4] |
| CAS Number | 89978-84-7 | PubChem CID: 18932875[4] |
| Parent Compound | 6-Chloro-2,3-dihydro-1H-indole | PubChem CID: 258567[4] |
Hypothesized Mechanisms of Action Based on Structural Analogs
The potential biological activities of this compound are inferred from studies on other chlorinated indole and indoline derivatives. These potential mechanisms are detailed below.
Kinase Inhibition
Derivatives of indole, particularly those with halogen substitutions, have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The chlorine atom on the indole ring can form halogen bonds with the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity.[2] The non-planar, three-dimensional structure of the 2,3-dihydro-1H-indole (indoline) core may allow for different binding orientations compared to the flat indole ring, potentially leading to novel kinase inhibitor profiles.[2]
Logical Relationship: Kinase Inhibition
Caption: Hypothesized interaction of 6-chloro-indoline with a protein kinase.
Modulation of Ion Channels
Structurally related dichlorinated indole derivatives serve as precursors to potent modulators of calcium-activated potassium channels (KCa). For example, 6,7-dichloro-1H-indole-2,3-dione is a precursor to NS309, a well-known activator of KCa2.x and KCa3.1 channels.[2][3] These channels are involved in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[2] The 6-chloro substitution on the indoline scaffold could potentially be a key structural motif for interaction with these or other ion channels.
Disruption of Microtubule Dynamics and Induction of Apoptosis
Research on derivatives of the parent compound, 6-chloroindole, suggests a primary mode of action in cancer cells involving the disruption of microtubule dynamics.[5] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, primarily through the intrinsic mitochondrial pathway.[5] This is a well-established mechanism for many successful anticancer drugs.
Signaling Pathway: Microtubule Disruption to Apoptosis
Caption: Proposed pathway from microtubule disruption to apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
A compound containing a 6-chloroindole-like moiety has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by downregulating the PI3K/Akt signaling pathway.[5] This pathway is a crucial pro-survival cascade that is often hyperactivated in various cancers. Inhibition of this pathway represents a key strategy in oncology drug development.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes data for closely related indole derivatives to provide a reference for potential potency.
| Compound | Target | Activity | Value | Source |
| 5-chloroindole | Nurr1 Ligand Binding Domain | Binding Affinity (KD) | 15.0 ± 1.2 µM | NIH[6] |
| Amodiaquine (Nurr1 agonist) | Nurr1 Ligand Binding Domain | Binding Affinity (KD) | 8.0 ± 1.5 µM | NIH[6] |
| Compound 6y (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid) | Anti-inflammatory | ED₃₀ (Carrageenan-induced paw edema) | 6.45 mg/kg | PubMed[7] |
| Compound 6x (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid) | Analgesic | Inhibition of acetic acid-induced writhing | 94% | PubMed[7] |
Detailed Experimental Protocols
The following are representative protocols for assays relevant to the hypothesized mechanisms of action. These are general procedures and would require optimization for specific experimental contexts.
General Protocol for Kinase Inhibition Assay
This protocol outlines a general in vitro assay to screen for the inhibitory activity of a test compound against a target protein kinase.[2]
Materials:
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based signal detection.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole
This protocol describes the reduction of 6-chloroindole to its corresponding indoline.[8]
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5N aqueous sodium hydroxide solution
-
Magnesium sulfate
Procedure:
-
Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.
-
Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq) to the solution portion-wise while stirring at room temperature.
-
Stir the reaction mixture for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the acetic acid and basify the mixture by extracting with 5N aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, 6-chloro-2,3-dihydro-1H-indole.
Conclusion and Future Directions
This compound is a valuable chemical scaffold for the synthesis of potentially novel therapeutic agents. While its own biological activity remains to be directly elucidated, the pharmacological profiles of its structural analogs strongly suggest that it may exhibit activity as a kinase inhibitor, an ion channel modulator, or a microtubule-destabilizing agent. These hypothesized mechanisms of action provide a strong rationale for its investigation in several therapeutic areas, most notably oncology and neuroscience.
Future research should focus on the direct biological characterization of this compound to determine its activity profile. Screening this compound against a panel of protein kinases, ion channels, and in cell-based assays for cytotoxicity and cell cycle arrest would be a logical starting point. Subsequent structure-activity relationship (SAR) studies, involving modifications at the N-1 position and other positions of the indole ring, will be crucial for optimizing potency and selectivity towards specific biological targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Review for Drug Discovery Professionals
Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its rigid, bicyclic structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The hydrochloride salt form enhances the compound's solubility, making it more amenable to use in biological assays and pharmaceutical formulations. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |
| Molecular Weight | 190.07 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[1] |
| CAS Number | 89978-84-7 | PubChem[1] |
| Parent Compound Melting Point (6-chloro-1H-indole) | 87-90 °C | ChemSrc[2], ChemBK[3] |
Synthesis and Experimental Protocols
The primary synthetic route to 6-chloro-2,3-dihydro-1H-indole involves the reduction of its aromatic precursor, 6-chloro-1H-indole. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloro-1H-indole
A common and effective method for this transformation is the reduction of the indole ring using a hydride-donating reagent in an acidic medium.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 equivalent) in glacial acetic acid.
-
Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Carefully neutralize the acetic acid and basify the aqueous layer by the slow addition of a 5N aqueous sodium hydroxide solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts.
-
Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole. Further purification can be achieved by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The purified 6-chloro-2,3-dihydro-1H-indole (the free base) is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
This compound is a key building block in medicinal chemistry, with its derivatives showing promise in several therapeutic areas.[4]
Neuroscience
The indoline scaffold is a common motif in compounds targeting the central nervous system. Derivatives of 6-chloroindoline are being investigated for their potential to modulate neurotransmitter systems, which could lead to the development of novel treatments for neurological and psychiatric disorders.[4]
Oncology
The indole nucleus is a privileged scaffold in the design of anticancer agents, particularly as kinase inhibitors. While specific data for 6-chloroindoline derivatives is limited, related halogenated indoles and quinolines have demonstrated significant activity against various cancer cell lines.
The strategic placement of the chlorine atom at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of indole derivatives allows them to function as ATP-competitive inhibitors at the kinase hinge region. While no specific kinase inhibition data for this compound derivatives was found, the broader class of indole and quinoline derivatives has been extensively explored for this purpose. For example, certain 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines.[5]
A general workflow for the evaluation of a novel kinase inhibitor derived from the 6-chloroindoline scaffold is presented below.
Caption: General workflow for the evaluation of kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general method to determine the IC₅₀ value of a test compound against a target kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a luminescent kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While detailed biological activity and physicochemical data for the compound itself are not extensively reported in the public domain, the established importance of the indoline scaffold in neuroscience and oncology, coupled with the known influence of halogenation on drug properties, underscores its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of 6-chloro-2,3-dihydro-1H-indole is warranted to explore its full therapeutic potential.
References
- 1. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-1H-indole | CAS#:17422-33-2 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-indole hydrochloride: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,3-dihydro-1H-indole hydrochloride, a halogenated derivative of the indoline scaffold, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its significance lies in its role as a versatile building block for a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its instrumental role in the development of key therapeutic agents.
Introduction: The Emergence of a Key Synthetic Intermediate
The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available scientific literature, suggesting its discovery was likely part of broader synthetic explorations of indole and indoline derivatives rather than a targeted discovery effort for the compound itself. Its importance grew organically as medicinal chemists recognized the utility of the chlorinated indoline scaffold in constructing complex molecules with desirable pharmacological profiles. The hydrochloride salt form enhances the compound's solubility and stability, making it a favored precursor in various synthetic protocols.[1]
The core value of this compound lies in its ability to serve as a rigid scaffold that can be further functionalized to create molecules with specific interactions with biological targets. The presence of the chlorine atom at the 6-position influences the electronic properties of the aromatic ring and can play a crucial role in the binding affinity and selectivity of the final drug molecule.
Physicochemical Properties and Data
A summary of the key physicochemical properties of 6-Chloro-2,3-dihydro-1H-indole and its hydrochloride salt is presented in Table 1. This data is essential for researchers in designing synthetic routes and understanding the compound's behavior in different experimental settings.
| Property | 6-Chloro-2,3-dihydro-1H-indole | This compound |
| CAS Number | 52537-00-5 | 89978-84-7 |
| Molecular Formula | C₈H₈ClN | C₈H₉Cl₂N |
| Molecular Weight | 153.61 g/mol | 190.07 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Enhanced solubility in polar solvents |
Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of 6-Chloro-2,3-dihydro-1H-indole is the reduction of 6-chloroindole. Several reducing agents can be employed for this transformation, with sodium cyanoborohydride in acetic acid being a frequently cited method.
General Experimental Protocol for the Synthesis of 6-Chloro-2,3-dihydro-1H-indole
Materials:
-
6-Chloroindole
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Ethyl Acetate
-
5N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve 6-chloroindole (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.
-
To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the acetic acid by washing the organic layer with a 5N aqueous sodium hydroxide solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.
-
The crude product can be further purified by column chromatography if necessary.
Formation of the Hydrochloride Salt: To prepare the hydrochloride salt, the purified 6-Chloro-2,3-dihydro-1H-indole free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid is then collected by filtration and dried.
Below is a Graphviz diagram illustrating the general synthetic workflow.
graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="6-Chloroindole", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Sodium Cyanoborohydride\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reduction"]; Workup [label="Extraction &\nPurification"]; Product_base [label="6-Chloro-2,3-dihydro-1H-indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_add [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt_formation [label="Salt Formation"]; Final_product [label="6-Chloro-2,3-dihydro-1H-indole\nhydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product_base; Product_base -> Salt_formation; HCl_add -> Salt_formation; Salt_formation -> Final_product; }
Caption: General workflow for the synthesis of this compound.Historical Significance and Applications in Drug Discovery
The primary historical and ongoing significance of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. The chlorinated indoline scaffold is present in a number of approved drugs and clinical candidates, particularly those targeting CNS disorders.
Role in the Synthesis of Ziprasidone
A prominent example of the application of a 6-chloro-indole derivative is in the synthesis of the atypical antipsychotic drug, Ziprasidone. While the final drug contains a 6-chlorooxindole moiety, the underlying synthetic strategies often involve precursors derived from 6-chloroindole. Patents related to the synthesis of Ziprasidone highlight the importance of the chlorinated indole core in achieving the desired pharmacological activity. The synthesis of Ziprasidone involves the coupling of a 6-chloro-oxindole derivative with a piperazine side chain.
A Building Block for Novel CNS Agents
The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a chlorine atom at the 6-position provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Researchers have utilized 6-chloroindoline derivatives to explore novel treatments for various neurological and psychiatric conditions.
The logical relationship for its use in CNS drug discovery is depicted in the following diagram:
Caption: Role of 6-chloroindoline in CNS drug discovery.
Conclusion
This compound, while not a therapeutic agent in its own right, holds a significant place in the history and practice of medicinal chemistry. Its straightforward synthesis and the versatility of the chlorinated indoline scaffold have made it an invaluable tool for the development of new drugs, particularly for complex CNS disorders. As the quest for novel and more effective therapeutics continues, it is likely that this humble intermediate will continue to be a cornerstone in the construction of innovative drug candidates. Future research may focus on developing more efficient and greener synthetic routes to this and related scaffolds, further cementing its importance in the pharmaceutical industry.
References
Potential Biological Activities of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Overview for Drug Discovery Professionals
Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride is a halogenated derivative of the indoline scaffold, a privileged structure in medicinal chemistry. While direct and extensive biological data for this specific hydrochloride salt is limited in publicly available literature, the broader class of chloro-substituted indoles and indolines has demonstrated a wide range of pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining structurally related compounds. This analysis aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.
The indole nucleus and its reduced form, indoline, are key components in numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1] This guide will explore potential applications in anti-inflammatory, anticancer, and neurological domains, drawing parallels from closely related analogs.
Potential Therapeutic Applications
Based on the biological activities of structurally similar molecules, this compound could be investigated for the following therapeutic applications:
-
Anti-inflammatory Activity: Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which shares a similar chlorinated dihydro-indenyl core, have been synthesized and evaluated as potential anti-inflammatory agents.[2]
-
Anticancer Activity: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] Dichlorinated indole derivatives, for instance, have been explored for their ability to inhibit various protein kinases crucial in cancer signaling pathways.[1] Furthermore, spiro-oxindole compounds bearing a 6-chloro-substitution have been shown to inhibit the MDM2-p53 protein-protein interaction, a key target in oncology.[4]
-
Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to NS309, a potent activator of calcium-activated potassium channels (KCa2.x and KCa3.1).[1][5] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions like hypertension and autoimmune diseases.[1]
-
Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties.[1] Halogenation can sometimes enhance these activities.[1] For example, 6-Chloroisatin, an oxidized form of 6-chloroindole, has been studied for its potential antimicrobial properties, including activity against Mycobacterium tuberculosis.[6]
Quantitative Data from Structurally Related Compounds
| Compound Class | Target/Assay | Activity Metric | Value | Reference |
| Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory (Carrageenan-induced paw edema) | ED30 | 6.45 mg/kg (for compound 6y) | [2] |
| Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Analgesic (Acetic acid-induced writhing) | % Inhibition | 94% (for compound 6x) | [2] |
Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing future studies on this compound.
Experimental Protocols for Biological Evaluation
The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound, based on methodologies used for similar compounds.
Kinase Inhibition Assay (General Protocol)
This in vitro assay is designed to screen for the inhibitory activity of the compound against a target protein kinase.[1]
Materials:
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological context and experimental approaches for this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a general workflow for its synthesis and evaluation.
While direct biological data on this compound is sparse, the analysis of its structural analogs provides a strong rationale for its investigation in several therapeutic areas, particularly as an anti-inflammatory or anticancer agent. The provided experimental protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound. Further synthesis and comprehensive biological screening are necessary to fully elucidate its pharmacological profile and determine its viability as a drug discovery lead.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 6341-92-0: 6-Chloroisatin | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-chloro-2,3-dihydro-1H-indole, also known as 6-chloroindoline, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory and kinase inhibitory effects. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-chloro-2,3-dihydro-1H-indole and its derivatives, detailed experimental protocols, and an exploration of their therapeutic potential through the modulation of key signaling pathways.
Core Synthetic Strategies
The synthesis of 6-chloro-2,3-dihydro-1H-indole derivatives can be broadly categorized into two main approaches: the reduction of a pre-formed 6-chloroindole ring system and the cyclization of acyclic precursors.
Reduction of 6-Chloro-1H-indole
The most direct and commonly employed method for the synthesis of 6-chloro-2,3-dihydro-1H-indole is the reduction of the corresponding indole. This transformation can be achieved using various reducing agents, with sodium cyanoborohydride in an acidic medium being a well-documented and efficient method.
Experimental Protocol: Reduction of 6-Chloro-1H-indole using Sodium Cyanoborohydride [1]
-
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5N Sodium hydroxide (aqueous solution)
-
Magnesium sulfate
-
Nitrogen gas
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL).
-
To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 eq.) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the mixture by extraction with a 5N aqueous sodium hydroxide solution.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 6-chloro-2,3-dihydro-1H-indole can be further purified by column chromatography if necessary.
-
-
Quantitative Data:
Reductive Cyclization Strategies
Conceptual Workflow for Reductive Cyclization:
Caption: General workflow for the synthesis of 6-chloroindoline derivatives via reductive cyclization.
Palladium-Catalyzed Intramolecular Cyclizations
Modern synthetic methodologies, such as the Buchwald-Hartwig amination and the intramolecular Heck reaction, provide powerful tools for the construction of the indoline ring. These methods offer good functional group tolerance and can be adapted for the synthesis of 6-chloro-2,3-dihydro-1H-indole derivatives.
-
Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed intramolecular coupling of an amine with an aryl halide. For the synthesis of 6-chloroindoline, a suitable precursor would be an N-protected 2-(2-bromo-5-chlorophenyl)ethylamine. The reaction typically employs a palladium catalyst and a phosphine ligand.
-
Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of an N-alkenyl-4-chloro-2-haloaniline derivative. The reaction proceeds via an oxidative addition, migratory insertion, and reductive elimination pathway to form the indoline ring.
Conceptual Workflow for Palladium-Catalyzed Cyclizations:
References
Navigating the Solubility of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, particularly neuroleptic and antipsychotic agents, presents a critical need for well-characterized physicochemical properties.[1][2] Among these, solubility in a range of solvents is paramount for its application in organic synthesis, formulation development, and biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these values in their own laboratory settings.
Introduction to this compound
This compound, also known as 6-chloroindoline hydrochloride, is a heterocyclic compound that serves as a vital building block in medicinal chemistry. Its structure is foundational for the development of a variety of therapeutic agents. The hydrochloride salt form is specifically utilized to enhance the compound's stability and aqueous solubility, facilitating its use in various experimental and manufacturing processes.
Solubility Profile
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common laboratory solvents. However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made.[3][4] Amine salts, being ionic, generally exhibit higher solubility in polar protic solvents and are less soluble in non-polar organic solvents.[3][4]
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Water | Polar Protic | Soluble to Highly Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Moderately Soluble |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble |
| Diethyl Ether | Non-polar | Insoluble |
| Toluene | Non-polar | Insoluble |
Note: This table provides estimated qualitative solubility based on the general behavior of amine hydrochloride salts.[3][4] Actual quantitative solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility values, this section details the widely accepted Shake-Flask method for determining thermodynamic solubility.[5][6][7][8]
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[8] It involves creating a saturated solution of the compound and then measuring its concentration.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).[8]
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, though the time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[8]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
-
Visualization of Experimental Workflow and Synthetic Application
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in pharmaceutical synthesis.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Caption: Use of this compound in drug synthesis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. who.int [who.int]
Methodological & Application
Application Notes and Protocols for 6-Chloro-2,3-dihydro-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its hydrochloride salt form enhances aqueous solubility, making it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] The indoline scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 6-position provides a handle for further functionalization, potentially influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. These derivatives have shown promise in targeting neurological disorders and in oncology.[1] This document provides detailed protocols for the synthesis of 6-Chloro-2,3-dihydro-1H-indole and its subsequent derivatization, alongside potential applications and relevant biological data from structurally related compounds.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | PubChem |
| Molecular Weight | 190.07 g/mol | PubChem |
| CAS Number | 89978-84-7 | PubChem |
| Appearance | Off-white to tan crystalline powder | Generic Material Property |
| Solubility | Soluble in water, methanol, and DMSO | Generic Material Property |
Potential Applications
Derivatives of the 6-chloro-2,3-dihydro-1H-indole scaffold are being investigated for a variety of therapeutic applications due to the diverse biological activities of the broader indole and indoline families of compounds.
-
Kinase Inhibition: The indole nucleus is a common scaffold in the development of protein kinase inhibitors for oncology.[2] The chlorine substituent can form halogen bonds with the ATP-binding site of kinases, potentially enhancing potency and selectivity.[3] Derivatives could be explored as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[2]
-
Neurological Disorders: As an intermediate in the synthesis of compounds targeting the central nervous system, this scaffold is valuable for developing novel treatments for a range of neurological and psychiatric conditions.[1]
-
Potassium Channel Modulation: Structurally related dichlorinated indoles are precursors to potent modulators of calcium-activated potassium channels (KCa), which are implicated in conditions like hypertension and autoimmune diseases.[3]
Quantitative Data for Structurally Related Compounds
While specific biological data for this compound is limited as it is primarily a synthetic intermediate, the following table presents data for analogous compounds to illustrate the potential of its derivatives.
Table 1: Biological Activity of Indole/Indoline Derivatives
| Compound | Target | Activity | Application | Reference |
| NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime) | KCa3.1 Channel | EC₅₀ = 31 nM | Potassium Channel Modulation | --INVALID-LINK-- |
| Amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory | ED₃₀ = 6.45 mg/kg | Anti-inflammatory | --INVALID-LINK-- |
| Spiro-oxindole derivative (BI-0252) | MDM2-p53 Interaction | In vivo efficacy in xenograft model | Oncology | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)
This protocol describes the reduction of 6-chloro-1H-indole to its corresponding indoline.
Materials:
-
6-chloro-1H-indole
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
To this stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-30 minutes).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Carefully transfer the mixture to a separatory funnel and wash with 5N aqueous sodium hydroxide solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-chloro-2,3-dihydro-1H-indole.[4]
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
6-Chloro-2,3-dihydro-1H-indole
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Stirring vessel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Protocol 3: General Procedure for the Synthesis of N-Acyl Derivatives
This protocol provides a general method for the acylation of the indoline nitrogen, a common step in creating a library of derivatives for biological screening.
Materials:
-
This compound
-
An appropriate acyl chloride or carboxylic acid
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
For carboxylic acid coupling: a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA)
-
Stirring vessel
-
Nitrogen atmosphere
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add the base (2.2 equivalents for the hydrochloride salt) and stir for 10 minutes.
-
If using an acyl chloride, add it dropwise (1.1 equivalents) to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature.
-
If using a carboxylic acid, add the carboxylic acid (1.1 equivalents), coupling agent (1.1 equivalents), and non-nucleophilic base (3 equivalents) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for synthesis and derivatization.
Caption: A potential target signaling pathway for derivatives.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
Application Notes and Protocols: 6-Chloro-2,3-dihydro-1H-indole hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The indoline scaffold is a privileged structure, found in numerous natural products and synthetic drugs, and its modification offers a pathway to novel therapeutic agents. The introduction of a chlorine atom at the 6-position can significantly modulate the physicochemical properties of the parent molecule, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable starting point for drug discovery programs.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, particularly in the areas of neuroscience and oncology. While detailed public data on the biological activities of direct derivatives is limited, the information on closely related analogs provides a strong rationale for its exploration.
Potential Therapeutic Applications
The 6-chloroindoline scaffold is a key constituent in the development of compounds targeting a range of biological pathways. Its structural features make it a suitable candidate for the design of kinase inhibitors and modulators of neurotransmitter systems.
Kinase Inhibition
Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar structure of the 2,3-dihydro-1H-indole core allows for different binding orientations compared to the flat indole ring, offering opportunities for novel structure-activity relationships (SAR).
Central Nervous System (CNS) Disorders
Indole and indoline derivatives have shown significant promise in the development of drugs for neurological disorders. They are key components of molecules designed to interact with dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety. The 6-chloro substitution can enhance the ability of these compounds to cross the blood-brain barrier, a critical property for CNS-active drugs.
Quantitative Data on Related Compounds
Direct quantitative biological data for derivatives of 6-chloro-2,3-dihydro-1H-indole is not abundant in publicly available literature. However, data from structurally similar compounds highlight the potential of this scaffold.
| Compound Class | Target/Activity | Quantitative Data | Reference Compound Example |
| Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory | ED30 of 6.45 mg/kg | Compound 6y |
| N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide | CYP11B2 Inhibition | - | LCI699 analog |
| (+/-)-(N-Alkylamino)benzazepine analogs | Dopamine D1 Receptor Antagonist | Ki = 49.3 nM | Compound 15 |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | Serotonin-3 (5-HT3) Receptor Antagonist | Ki = 0.051 nM | - |
Experimental Protocols
Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole
This protocol describes the reduction of 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole.
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride (NaBH3CN)
-
Ethyl acetate
-
5N aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere.[1]
-
Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq.) portion-wise to the solution while stirring at room temperature.[1]
-
Stir the reaction mixture at room temperature for approximately 20 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully extract the organic phase with a 5N aqueous sodium hydroxide solution.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude product can be purified by column chromatography on silica gel if necessary.
General Protocol for N-Alkylation of 6-Chloro-2,3-dihydro-1H-indole
This protocol outlines a general procedure for the N-alkylation of the 6-chloroindoline scaffold, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6-chloro-2,3-dihydro-1H-indole (1 equivalent) in anhydrous DMF or THF, add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 6-chloroindoline derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Read the luminescence or fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Synthesis and Evaluation of 6-Chloroindoline Derivatives
Caption: Workflow for synthesis and evaluation of 6-chloroindoline derivatives.
Signaling Pathway: Dopamine D2 Receptor Signaling
Derivatives of the indoline scaffold are often explored as modulators of dopamine receptors. The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, a common target for antipsychotic drugs.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility is particularly evident in the pursuit of novel kinase inhibitors and CNS-active agents. While comprehensive biological data for its direct derivatives are not widely published, the structure-activity relationships of related compounds strongly suggest its potential in drug discovery. The protocols and conceptual frameworks provided herein are intended to guide researchers in the exploration of this promising chemical scaffold.
References
Application Notes: 6-Chloro-2,3-dihydro-1H-indole Hydrochloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indoline scaffold provides a three-dimensional structure that can effectively interact with the ATP-binding site of various kinases. The presence of a chlorine atom at the 6-position can significantly enhance the potency and selectivity of the resulting inhibitor through halogen bonding and other favorable interactions within the kinase domain. This document provides detailed protocols and application data for the use of this compound in the synthesis of a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Kinase Inhibitor Synthesis: A Case Study in CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[1] CDK2, in particular, is essential for the G1/S phase transition of the cell cycle.[2] Inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anti-cancer agents.[2]
The following sections detail the synthesis of a potent CDK2 inhibitor utilizing 6-chloro-2,3-dihydro-1H-indole as a key structural motif.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of a quinazoline-based CDK2 inhibitor, starting from this compound.
Step 1: Preparation of 6-Chloro-2,3-dihydro-1H-indole (Free Base)
The commercially available hydrochloride salt must first be converted to its free base form to ensure reactivity in the subsequent acylation step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (5N)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in water.
-
Add the aqueous NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-2,3-dihydro-1H-indole as an oil or solid.
Step 2: Synthesis of 2-((6-Chloro-2,3-dihydro-1H-indol-1-yl)carbonyl)quinazolin-4-amine
This step involves the acylation of the indoline nitrogen with a quinazoline-2-carbonyl chloride intermediate.
Materials:
-
6-Chloro-2,3-dihydro-1H-indole (from Step 1)
-
4-aminoquinazoline-2-carbonyl chloride (This intermediate can be synthesized from 4-aminoquinazoline-2-carboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 6-chloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
In a separate flask, dissolve 4-aminoquinazoline-2-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of 4-aminoquinazoline-2-carbonyl chloride dropwise to the cooled indoline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((6-chloro-2,3-dihydro-1H-indol-1-yl)carbonyl)quinazolin-4-amine.
Quantitative Data
The inhibitory activity of the synthesized compound and related analogs against various kinases is a critical measure of their potency and selectivity. The following table summarizes representative IC50 values for a class of indole-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Palbociclib Analog | CDK4 | 15 | [3] |
| Palbociclib Analog | CDK6 | 120 | [3] |
| Palbociclib Analog | CDK1 | >15,000 | [3] |
| Palbociclib Analog | CDK2 | >15,000 | [3] |
Note: The data presented is for a representative CDK4/6 inhibitor with a different heterocyclic core to illustrate the potency that can be achieved with related scaffolds. Specific data for the synthesized compound should be determined experimentally.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of CDK2 in the cell cycle and the mechanism of action of CDK2 inhibitors. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.[4][5]
Caption: CDK2 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the key stages in the synthesis and evaluation of the 6-chloroindoline-based kinase inhibitor.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound serves as a versatile and potent scaffold for the development of kinase inhibitors. The synthetic protocols provided herein offer a clear pathway to novel compounds targeting critical cancer-related kinases such as CDK2. The inherent structural features of the 6-chloroindoline moiety, combined with the potential for diverse functionalization, make it a valuable tool for researchers and professionals in the field of drug discovery and development. Further optimization of this scaffold holds significant promise for the generation of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. elgenelim.com [elgenelim.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Spectroscopic Analysis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS: 89978-84-7).[1] This document includes expected analytical data and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Overview of Spectroscopic Analysis
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of pharmaceutical compounds. For this compound, a combination of techniques provides a complete characterization of its chemical structure and properties.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.
-
UV-Vis Spectroscopy: Analyzes the electronic transitions within the molecule, which is useful for quantitative analysis and for providing information about the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural determination of this compound. The hydrochloride salt form may influence the chemical shifts, particularly of the protons near the nitrogen atom, due to protonation.
Expected ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts (δ) for this compound. These values are predicted based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.[2][3]
Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~3.1-3.3 | t | ~8.0-9.0 |
| H-3 | ~3.5-3.7 | t | ~8.0-9.0 |
| H-4 | ~7.2-7.4 | d | ~8.0-9.0 |
| H-5 | ~6.8-7.0 | dd | ~8.0-9.0, ~2.0-2.5 |
| H-7 | ~7.1-7.3 | d | ~2.0-2.5 |
| NH₂⁺ | ~10.0-12.0 | br s | - |
Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~28-32 |
| C-3 | ~48-52 |
| C-3a | ~120-125 |
| C-4 | ~125-130 |
| C-5 | ~120-125 |
| C-6 | ~128-132 |
| C-7 | ~110-115 |
| C-7a | ~150-155 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of hydrochloride salts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
NMR Experimental Workflow
References
Application Notes and Protocols for the Chromatographic Purification of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. The described methods, including column chromatography and High-Performance Liquid Chromatography (HPLC), are designed to ensure high purity and yield, critical for downstream applications in drug discovery and development.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of the required purity for subsequent synthetic steps and biological screening. The primary methods for the purification of this and structurally similar compounds are column chromatography and preparative HPLC. Recrystallization can also be employed as an effective final polishing step.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy depends on factors such as the scale of the synthesis, the impurity profile, and the desired final purity. The following table summarizes typical performance metrics for common purification techniques applicable to indole derivatives.
| Purification Technique | Typical Purity (by HPLC) | Expected Yield (%) | Solvent Consumption (per gram) | Throughput | Key Considerations |
| Flash Column Chromatography | >98% | 60-85% | 1-2 L | Low to Medium | Good for removing major impurities and for moderate scales. |
| Preparative HPLC | >99.5% | 30-60% | 2-5 L | Low | Ideal for achieving very high purity and for separating closely related impurities. |
| Recrystallization | >99% | 45-70% | 0.5-1 L | Medium to High | Effective for crystalline solids with suitable solubility profiles. |
Note: The values presented are representative and may vary based on the specific impurity profile of the crude product and the optimization of the method.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds. For this compound, a normal-phase silica gel chromatography approach is recommended. Due to the hydrochloride salt's polarity, a modified solvent system is proposed.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonium Hydroxide (for neutralizing the acidic silica surface and improving peak shape of the amine salt)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and well-compacted bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
For the hydrochloride salt, a more polar system is likely necessary. A gradient of methanol in dichloromethane is a common choice. To improve recovery and peak shape, it is often beneficial to add a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide to the mobile phase.
-
A typical gradient could be from 0% to 10% methanol in dichloromethane.
-
-
Fraction Collection: Collect fractions based on UV detection (if using an automated system) or by collecting fixed volumes and monitoring by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC or HPLC analysis). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is employed when very high purity is required, or for the separation of challenging, closely related impurities. A reverse-phase method is generally suitable for polar hydrochloride salts.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% TFA or FA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
The acidic modifier helps to ensure the analyte remains protonated and improves peak shape.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, or methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): First, develop and optimize the separation on an analytical scale C18 column to determine the optimal gradient conditions.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the sample solution onto the column.
-
Run a linear gradient, for example, from 5% to 95% Acetonitrile over 20-30 minutes. The exact gradient will depend on the analytical scale optimization.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as its TFA or formate salt. If the hydrochloride salt is desired, further salt exchange steps may be necessary.
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification by Preparative HPLC.
Application Notes and Protocols for 6-Chloro-2,3-dihydro-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS No: 89978-84-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride[1] |
| Synonyms | 6-chloroindoline hydrochloride |
| CAS Number | 89978-84-7[1] |
| Molecular Formula | C₈H₉Cl₂N[1] |
| Molecular Weight | 190.07 g/mol [1] |
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[3]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[3] A lab coat is required at a minimum.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
Handling Protocol
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]
-
Avoid Contact: Avoid contact with skin and eyes.[3]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[3]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
Storage Protocol
-
Container: Store in a tightly closed container.[3]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2][3] Do not store near foodstuffs.[3]
-
Security: Store locked up.[2]
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Spill and Leak Protocol
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]
Disposal Protocol
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[3]
-
Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]
Visualized Workflows
References
Application Notes and Protocols for In Vitro Assays Utilizing 6-Chloro-2,3-dihydro-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances solubility, making it an ideal starting material for the synthesis of a diverse range of biologically active molecules.[1] The indole scaffold is a well-established "privileged structure" known to interact with numerous biological targets. The specific substitution pattern of this compound offers a unique chemical space for developing novel therapeutic agents, particularly in the areas of oncology and neuroscience.[1]
These application notes provide an overview of the potential in vitro assays where derivatives of this compound can be evaluated. The protocols detailed below are based on established methodologies for analogous indole derivatives and serve as a comprehensive guide for researchers.
I. Application in Kinase Inhibition Assays
The indole nucleus is a common feature in many kinase inhibitors that target signaling pathways often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[2] Derivatives of this compound can be synthesized and screened for their potential as kinase inhibitors.
Illustrative Quantitative Data for Related Kinase Inhibitors
The following table presents IC50 values for established kinase inhibitors, providing a reference for the potential potency of novel compounds derived from this compound.
| Kinase Target | Inhibitor | IC50 (nM) |
| PI3Kα | Alpelisib | 5 |
| MEK1 | Trametinib | 0.92 |
| BRAF (V600E) | Vemurafenib | 31 |
Experimental Workflow: Kinase Inhibitor Screening
The general workflow for screening potential kinase inhibitors synthesized from this compound is depicted below.
Protocol: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of a phosphatidylinositol 3-kinase (PI3K) enzyme.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
HTRF detection reagents (e.g., biotinylated-PIP3 tracer, europium-labeled anti-GST antibody)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the PI3K enzyme, the test compound at various concentrations, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
II. Application in Cell Viability Assays
Derivatives of this compound can be evaluated for their cytotoxic or cytostatic effects on cancer cell lines.
Experimental Workflow: Cell-Based Cytotoxicity Screening
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
III. Application in Receptor Binding Assays
The indole scaffold is present in many compounds that target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are important in the treatment of neurological and psychiatric disorders.[3] this compound can serve as a precursor for novel ligands for these receptors.
Illustrative Quantitative Data for Related GPCR Ligands
The following table presents the binding affinities (Ki) of known compounds targeting the dopamine D3 receptor.
| Receptor Target | Compound | Ki (nM) |
| Dopamine D3 | Pramipexole | 0.97 |
| Dopamine D3 | Ropinirole | 98.7 |
Experimental Workflow: Radioligand Receptor Binding Assay
Protocol: Dopamine D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes from HEK293 cells expressing the human dopamine D3 receptor.[3]
-
[3H]-Spiperone (radioligand).[3]
-
Test compounds (derivatives of this compound).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[3]
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
GF/B glass fiber filters
-
Scintillation fluid.[3]
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3]
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The in vitro assays and protocols described herein provide a framework for the biological evaluation of these synthesized derivatives in the fields of oncology and neuroscience. The provided workflows and illustrative data serve as a guide for researchers to design and execute experiments to identify and characterize new lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as process-related and degradation-related. These include:
-
Unreacted Starting Material: 6-Chloro-1H-indole.
-
Over-reduction Products: Further reduction of the benzene ring of 6-chloroindoline.
-
Reductive Dehalogenation Products: Indoline and Indole, formed by the removal of the chlorine atom.
-
Dimerization/Oligomerization Products: Dimers and trimers of indole/indoline derivatives, which can form under the acidic reaction conditions.
-
Residual Solvents and Reagents: Acetic acid, ethyl acetate, diethyl ether, and excess hydrochloric acid.
Q2: How can I minimize the formation of these impurities?
A2: To minimize impurity formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. Use fresh sodium cyanoborohydride as its activity can decrease over time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: Maintain acidic conditions during the reduction step as the hydride delivery is pH-dependent.[1]
-
Purification of Intermediate: Purify the 6-chloro-2,3-dihydro-1H-indole (free base) by column chromatography before converting it to the hydrochloride salt.
-
Anhydrous Conditions for Salt Formation: Use anhydrous HCl (e.g., a solution in an anhydrous solvent like diethyl ether or dioxane) for the salt formation to prevent the introduction of water, which can affect crystallization and purity.
Q3: What are the recommended analytical methods for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities and residual solvents. For detailed structural elucidation of unknown impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Ensure the use of fresh and active sodium cyanoborohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Loss of product during work-up or purification. | Optimize extraction and purification steps. For the hydrochloride salt, ensure complete precipitation by using an appropriate anti-solvent. | |
| Presence of Unreacted 6-Chloro-1H-indole | Insufficient reducing agent or reaction time. | Increase the molar equivalents of sodium cyanoborohydride (e.g., 1.5 to 2 equivalents). Extend the reaction time and monitor by TLC. |
| Deactivated reducing agent. | Use a fresh batch of sodium cyanoborohydride. | |
| Formation of Colored Impurities | Oxidation of the indoline product. | Perform work-up and purification steps under an inert atmosphere. Use degassed solvents. Store the purified product under an inert atmosphere and protected from light. |
| Difficulty in Isolating the Hydrochloride Salt | The salt is soluble in the chosen solvent. | Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, tert-butyl methyl ether) to induce precipitation. |
| Presence of water. | Use anhydrous solvents and anhydrous HCl for the salt formation. Water can inhibit crystallization and lead to the formation of an oil. | |
| Broad or Multiple Peaks in HPLC Analysis | Presence of multiple impurities. | Isolate the major impurities using preparative HPLC for structural characterization. Optimize the HPLC method (e.g., gradient, mobile phase composition) for better separation. |
| On-column degradation. | Ensure the mobile phase is compatible with the analyte. Check the pH of the mobile phase. |
Quantitative Data on Impurities
While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, data from analogous reactions suggest that the level of unreacted starting material and major side products can range from 0.1% to over 1% depending on the reaction conditions and purification efficiency. For pharmaceutical applications, the International Council for Harmonisation (ICH) guidelines recommend that any impurity present at a level of ≥0.10% should be reported, and any impurity at ≥0.15% should be identified and characterized.
| Impurity Type | Typical Range (Post-Initial Work-up) | Target Level (Pharmaceutical Grade) |
| Unreacted 6-Chloro-1H-indole | 1 - 5% | < 0.1% |
| Reductive Dehalogenation Products | 0.5 - 2% | < 0.1% |
| Dimerization Products | 0.1 - 1% | < 0.1% |
| Residual Solvents | Variable | As per ICH guidelines |
Experimental Protocols
Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)
This protocol is adapted from general procedures for the reduction of chloroindoles.
Materials:
-
6-Chloro-1H-indole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Ethyl acetate
-
5 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 6-Chloro-1H-indole (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by diluting with ethyl acetate.
-
Slowly add 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture to a pH > 10.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Formation of this compound
Materials:
-
Purified 6-Chloro-2,3-dihydro-1H-indole
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Anhydrous hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation pathways.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
I. Synthesis Overview
The synthesis of this compound is typically a two-step process followed by salt formation. The first step involves the synthesis of the intermediate, 6-chloro-1H-indole, commonly achieved through the Leimgruber-Batcho indole synthesis. The second step is the reduction of the indole to the corresponding indoline. Finally, the hydrochloride salt is formed.
II. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 6-chloro-1H-indole (Leimgruber-Batcho Synthesis)
FAQs:
-
Q1: What is the Leimgruber-Batcho indole synthesis?
-
A1: It is a widely used method for synthesizing indoles from o-nitrotoluenes. The process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[1] This method is often preferred over others like the Fischer indole synthesis due to its high yields and milder reaction conditions.[1]
-
-
Q2: What are the key stages of the Leimgruber-Batcho synthesis for 6-chloro-1H-indole?
-
A2: The synthesis begins with the reaction of 4-chloro-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form a reactive enamine intermediate. This intermediate then undergoes reductive cyclization to yield 6-chloro-1H-indole.[1][2]
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low yield of enamine intermediate | Incomplete reaction. | - Ensure all reagents, especially DMF-DMA and pyrrolidine, are fresh and anhydrous. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC-MS. |
| Side reactions. | - Maintain strict anaerobic (nitrogen or argon) conditions to prevent oxidation. | |
| Low yield of 6-chloro-1H-indole during reductive cyclization | Inefficient reduction. | - Use a fresh and active catalyst (e.g., Raney nickel, Pd/C). - If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. - For chemical reductions (e.g., iron in acetic acid), ensure the reducing agent is of high quality and added portion-wise to control the reaction.[3] |
| Incomplete cyclization. | - Ensure the reaction medium is sufficiently acidic to promote cyclization after reduction of the nitro group. | |
| Presence of impurities in the final 6-chloro-1H-indole | Unreacted enamine. | - Optimize the reductive cyclization conditions as described above. |
| Over-reduction or side reactions. | - Carefully control the reaction temperature. - Purify the crude product using column chromatography on silica gel. |
Step 2: Reduction of 6-chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole
FAQs:
-
Q3: What is the most common method for reducing 6-chloro-1H-indole?
-
Q4: Are there alternative reducing agents for this step?
-
A4: Yes, other reducing agents can be used, such as borane complexes in the presence of trifluoroacetic acid, or metal-acid combinations like zinc dust in phosphoric acid.[6] The choice of reagent may depend on the scale of the reaction and the desired workup procedure.
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction | Inactive reducing agent. | - Use a fresh bottle of sodium cyanoborohydride. The reagent can degrade over time. |
| Insufficiently acidic conditions. | - Ensure the acidic medium (e.g., acetic acid) is of appropriate concentration and purity, as the hydride delivery is pH-dependent. | |
| Low reaction temperature. | - While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. Monitor for side product formation. | |
| Low yield of 6-Chloro-2,3-dihydro-1H-indole | Product degradation during workup. | - During the basic workup to remove acetic acid, avoid prolonged exposure to strong base, which can cause degradation. |
| Loss of product during extraction. | - Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate. | |
| Presence of unreacted 6-chloro-1H-indole in the product | Insufficient reducing agent. | - Increase the molar equivalents of sodium cyanoborohydride. A common ratio is 1.5 equivalents.[4] |
| Short reaction time. | - Extend the reaction time and monitor the reaction to completion by TLC. | |
| Formation of over-reduced or other byproducts | Reaction temperature is too high. | - Maintain the reaction at room temperature and control any exotherms, especially during the addition of the reducing agent. |
Step 3: Formation of this compound
FAQs:
-
Q5: Why is the hydrochloride salt form often prepared?
-
A5: The hydrochloride salt generally exhibits improved solubility and stability compared to the free base, which is beneficial for pharmaceutical development and biological assays.
-
-
Q6: How is the hydrochloride salt typically formed?
-
A6: The free base of 6-Chloro-2,3-dihydro-1H-indole is dissolved in a suitable organic solvent, and then a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Product oils out instead of precipitating as a solid | The salt is highly soluble in the chosen solvent. | - Add a less polar co-solvent (e.g., heptane, hexane) to decrease the solubility of the salt and induce precipitation. |
| Presence of impurities. | - Ensure the free base is of high purity before attempting salt formation. Purify by column chromatography if necessary. | |
| Water is present in the reaction mixture. | - Use anhydrous solvents and reagents. Even small amounts of water can sometimes lead to the formation of an oil. | |
| Low yield of the hydrochloride salt | Incomplete precipitation. | - Cool the solution in an ice bath to maximize precipitation. - Allow sufficient time for the crystallization to complete. |
| Salt is partially soluble in the solvent. | - Minimize the volume of the solvent used to dissolve the free base. - Wash the filtered salt with a cold, non-polar solvent to minimize dissolution. | |
| The precipitated salt is difficult to filter | Very fine particles are formed. | - Adjust the rate of addition of the HCl solution; a slower addition may promote the growth of larger crystals. - Allow the suspension to stir for an extended period to encourage particle agglomeration. |
III. Quantitative Data for Reaction Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables provide a summary of key parameters and their typical ranges for each step of the synthesis.
Table 1: Optimization of 6-chloro-1H-indole Synthesis (Leimgruber-Batcho)
| Parameter | Reagent/Condition | Typical Range | Effect on Yield and Purity |
| Enamine Formation | |||
| Reactant Ratio | DMF-DMA (eq.) | 1.2 - 2.0 | Higher equivalents can drive the reaction to completion but may require more rigorous purification. |
| Pyrrolidine (eq.) | 1.2 - 2.0 | Similar to DMF-DMA, higher equivalents can improve reaction rate. | |
| Temperature | 100 - 120 °C | Higher temperatures accelerate the reaction but can lead to decomposition if too high. | |
| Reaction Time | 3 - 6 hours | Monitor by TLC to determine the optimal time for completion. | |
| Reductive Cyclization | |||
| Reducing Agent | Raney Ni / H₂ | Catalytic / 50 psi | Effective but requires specialized equipment. |
| Fe / Acetic Acid | 2 - 4 eq. | A cost-effective and common alternative to catalytic hydrogenation.[7] | |
| Temperature | 60 - 100 °C | Higher temperatures can increase the rate of cyclization. | |
| Reaction Time | 2 - 4 hours | Monitor by TLC to avoid over-reaction or degradation. |
Table 2: Optimization of 6-chloro-1H-indole Reduction
| Parameter | Reagent/Condition | Typical Range | Effect on Yield and Purity |
| Reactant Ratio | NaBH₃CN (eq.) | 1.2 - 2.0 | 1.5 equivalents is a common starting point.[4] Excess can lead to a more complex workup. |
| Solvent | Acetic Acid | Typically used as the solvent and acid catalyst. | |
| Temperature | Room Temperature | Higher temperatures are generally not required and may increase side reactions. | |
| Reaction Time | 20 min - 2 hours | Monitor by TLC for completion. Reaction is often rapid.[4] | |
| Workup pH | >10 | Ensure the solution is sufficiently basic to neutralize all the acetic acid and deprotonate the indoline nitrogen for efficient extraction. |
Table 3: Optimization of Hydrochloride Salt Formation
| Parameter | Reagent/Condition | Typical Range | Effect on Yield and Purity |
| Solvent | Diethyl ether, Isopropanol, Ethyl acetate | The choice of solvent affects the solubility of the salt and the crystal form. | |
| HCl Source | HCl in ether, HCl in isopropanol, Gaseous HCl | The choice can influence the rate of precipitation and particle size. | |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally favor more complete precipitation. | |
| Rate of Addition | Slow, dropwise | Slow addition can lead to the formation of more easily filterable crystals. |
IV. Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-indole
This protocol is adapted from the Leimgruber-Batcho indole synthesis.
-
Enamine Formation:
-
In a round-bottom flask, dissolve 4-chloro-2-nitrotoluene (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.5 eq) and pyrrolidine (1.5 eq).
-
Heat the mixture to 110-120 °C for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a mixture of ethyl acetate and acetic acid.
-
Add iron powder (3.0 eq) portion-wise, controlling the exotherm with an ice bath.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloro-1H-indole.
-
Protocol 2: Synthesis of 6-Chloro-2,3-dihydro-1H-indole
This protocol details the reduction of 6-chloro-1H-indole.[4]
-
Reduction:
-
Dissolve 6-chloro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, carefully dilute the reaction mixture with ethyl acetate.
-
Slowly add 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture to a pH > 10.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole. The crude product can be purified by column chromatography if necessary.
-
Protocol 3: Preparation of this compound
This protocol describes the formation of the hydrochloride salt.
-
Salt Formation:
-
Dissolve the purified 6-Chloro-2,3-dihydro-1H-indole (1.0 eq) in a minimal amount of anhydrous diethyl ether (or another suitable solvent like isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
-
V. Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
Caption: Troubleshooting flowchart for hydrochloride salt formation.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Adrenochrome - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Reduction of 6-Chloro-1H-indole: The readily available starting material, 6-Chloro-1H-indole, is reduced to 6-Chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline). A standard and reliable method for this reduction is the use of sodium cyanoborohydride (NaBH3CN) in an acidic medium such as acetic acid.[1]
-
Formation of the Hydrochloride Salt: The resulting 6-chloroindoline free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent.
Q2: What are the potential challenges in the reduction of 6-Chloro-1H-indole?
The primary challenges in the reduction step include incomplete conversion of the starting material and the formation of side products. Ensuring the quality and reactivity of the reducing agent and maintaining appropriate reaction conditions are crucial for a successful synthesis. Over-reduction is generally not a concern with a mild reducing agent like sodium cyanoborohydride.[2]
Q3: Are there alternative methods for the reduction of 6-Chloro-1H-indole?
Yes, several alternative reducing agents can be employed for the conversion of indoles to indolines. These include other hydride reagents like sodium borohydride in trifluoroacetic acid, and catalytic hydrogenation.[3][4] The choice of reagent may depend on the substrate's sensitivity, desired reaction conditions, and available equipment.
Q4: How can I purify the final product, this compound?
Purification of the final hydrochloride salt is typically achieved through recrystallization. The choice of solvent is critical and should be determined empirically. Common solvent systems for the recrystallization of hydrochloride salts include ethanol, methanol, isopropanol, or mixtures of these alcohols with anti-solvents like diethyl ether or hexanes.[5][6]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of 6-Chloro-2,3-dihydro-1H-indole (Free Base)
Q: My reaction to reduce 6-Chloro-1H-indole with sodium cyanoborohydride resulted in a low yield or recovery of only starting material. What could be the cause?
A: This issue can stem from several factors related to the reagents and reaction conditions:
-
Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if not stored under anhydrous conditions. Use a freshly opened bottle of the reagent or test the activity of your current batch on a known substrate.
-
Insufficiently Acidic Conditions: The reduction of the indole ring with sodium cyanoborohydride is pH-dependent and requires an acidic medium to proceed efficiently.[7] Ensure that the acetic acid used is of sufficient concentration and purity.
-
Suboptimal Reaction Time or Temperature: While the reaction is typically conducted at room temperature, variations in ambient temperature could affect the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Issues: During the aqueous work-up and extraction, ensure the pH is appropriately adjusted to ensure the product is in its free base form and can be efficiently extracted into the organic layer.
Problem 2: Difficulty in Isolating this compound
Q: After adding hydrochloric acid to my solution of the free base, the hydrochloride salt does not precipitate, or an oil forms. How can I resolve this?
A: Challenges with salt precipitation are common and can be addressed by considering the following:[8]
-
Solvent Choice: The choice of solvent for the salt formation is crucial. The desired hydrochloride salt should be insoluble in the chosen solvent. Ethereal solvents like diethyl ether or solvents in which the product has low solubility are often used to induce precipitation.[9] If your compound is dissolved in a solvent where the salt is soluble, you may need to either remove the solvent and redissolve the free base in a more suitable one, or add an anti-solvent to decrease the solubility of the salt.
-
Concentration of Reactants: If the solution is too dilute, the salt may not reach its saturation point to crystallize. You can try to concentrate the solution carefully.
-
Hygroscopic Nature of the Salt: Hydrochloride salts can be hygroscopic, absorbing moisture from the air to form an oil or "goo".[8] Ensure you are using anhydrous solvents and a dry atmosphere (e.g., under nitrogen or with a drying tube) during the salt formation and isolation.
-
Inducing Crystallization: If the salt is slow to crystallize, you can try scratching the inside of the flask with a glass rod at the air-liquid interface, or adding a seed crystal if available. Cooling the solution in an ice bath can also promote crystallization.
Problem 3: Impure Final Product
Q: My final this compound product is impure. What are the likely impurities and how can I remove them?
A: Impurities can arise from both the reduction and the salt formation steps.
-
Unreacted 6-Chloro-1H-indole: If the reduction was incomplete, the starting material will be carried through. This can be identified by analytical methods like NMR or LC-MS.
-
Side-Products from Reduction: Although sodium cyanoborohydride is a selective reducing agent, minor side-products can sometimes form.[3]
-
Residual Solvents: Inadequate drying of the final product can leave residual solvents.
-
Excess Hydrochloric Acid: While necessary for salt formation, excess HCl should be removed during the isolation and drying process.
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final hydrochloride salt. Experiment with different solvent systems to find one that effectively removes the specific impurities present in your sample.[5][10] Common choices include alcohols or alcohol/ether mixtures.
-
Washing: Washing the filtered crystals with a small amount of cold, fresh solvent can help remove surface impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2,3-dihydro-1H-indole
This protocol is adapted from a general procedure for the reduction of chloroindoles.[1]
-
Dissolution: In a round-bottom flask, dissolve 6-Chloro-1H-indole (1.0 eq) in glacial acetic acid under a nitrogen atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 20-60 minutes).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the acetic acid and basify the mixture to a pH > 10 by the slow addition of a 5 M aqueous sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole as a free base.
Protocol 2: Synthesis of this compound
-
Dissolution of Free Base: Dissolve the crude 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Ethanol or isopropanol are good starting points.
-
Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.
| Step | Reagents | Typical Reaction Time | Typical Yield | Purity | Analytical Method |
| Reduction | 6-Chloro-1H-indole, Sodium Cyanoborohydride, Acetic Acid | 20 - 60 minutes | 85 - 95% | >95% | TLC, GC-MS, ¹H NMR |
| Salt Formation | 6-Chloro-2,3-dihydro-1H-indole, HCl | 15 - 30 minutes | >95% | >98% | ¹H NMR, Elemental Analysis |
| Purification | Crude Hydrochloride Salt, Recrystallization Solvent | N/A | 80 - 90% (Recovery) | >99% | HPLC, ¹H NMR, Elemental Analysis |
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
purification challenges with 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthesis of the free base (6-chloro-2,3-dihydro-1H-indole) and the subsequent hydrochloride salt formation. These may include:
-
Unreacted 6-chloro-1H-indole: The starting material for the reduction reaction may not have been fully consumed.
-
Over-reduced species: Further reduction of the indoline ring can lead to undesired byproducts.
-
Side-reaction products: Depending on the synthetic route, other chlorinated or rearranged isomers may form.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., acetic acid, ethyl acetate, isopropanol) may be present in the final product.[1]
-
Excess Hydrochloric Acid: Incomplete removal of excess HCl used for salt formation.
-
Water: The hydrochloride salt can be hygroscopic.
Q2: My final product has a persistent color (e.g., yellow, brown). What is the likely cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of oxidized impurities or residual starting materials. The indole and indoline scaffolds can be susceptible to oxidation, leading to colored byproducts. To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of the desired product, potentially lowering the yield.
-
Chromatography: If color persists after recrystallization, column chromatography of the free base before salt formation is recommended. A typical system is silica gel with a hexane/ethyl acetate gradient.[2]
-
Inert Atmosphere: Ensure that the synthesis and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a good choice for determining the purity and identifying impurities. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a suitable starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Gas Chromatography (GC): Specifically for the analysis of residual solvents.[4]
Troubleshooting Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Precipitation | Incomplete reaction during the synthesis of the free base. | Purify the crude 6-chloro-2,3-dihydro-1H-indole (free base) by column chromatography before converting it to the hydrochloride salt.[2] |
| Co-precipitation of impurities with the hydrochloride salt. | Perform a recrystallization from a suitable solvent system. Isopropanol or an ethanol/diethyl ether mixture are good starting points. | |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point or use a solvent mixture to lower the overall boiling point. |
| The solution is supersaturated and cooling too rapidly. | Ensure the compound is fully dissolved at the solvent's boiling point and allow the solution to cool slowly to room temperature before further cooling in an ice bath. | |
| Poor Crystal Formation | The chosen solvent is not optimal for crystallization. | Screen a range of solvents with varying polarities. Sometimes a binary solvent system (a good solvent and a poor solvent) is necessary to induce crystallization. |
| The concentration of the compound in the solvent is too low. | Concentrate the solution to induce saturation and subsequent crystal formation upon cooling. | |
| High Levels of Residual Solvents | Inadequate drying of the final product. | Dry the product under high vacuum at an appropriate temperature. The temperature should be high enough to remove solvents but not so high as to cause degradation. |
| Formation of a solvate. | If a solvate has formed, it may require more stringent drying conditions or recrystallization from a different solvent that does not form a solvate. |
Experimental Protocols
Protocol 1: Purification of 6-Chloro-2,3-dihydro-1H-indole (Free Base) by Column Chromatography
This protocol is for the purification of the free base before its conversion to the hydrochloride salt.
-
Slurry Preparation: Adsorb the crude 6-chloro-2,3-dihydro-1H-indole onto a small amount of silica gel by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of the hydrochloride salt. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude hydrochloride salt in a minimal amount of a heated solvent (e.g., isopropanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data
The following table provides an illustrative comparison of purity levels that might be expected from different purification methods. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Notes |
| None (Crude Product) | 85-90% | - | - | Contains unreacted starting material, side-products, and residual solvents. |
| Solvent Wash (e.g., with cold diethyl ether) | 85-90% | 90-95% | >90% | Effective for removing non-polar impurities. |
| Recrystallization (Isopropanol) | 85-90% | >98% | 70-85% | Generally effective for removing a range of impurities. Yield is dependent on solubility differences. |
| Column Chromatography (of free base) followed by Salt Formation | 85-90% | >99% | 60-80% | Most effective method for achieving high purity, but can be lower yielding and more time-consuming. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing common purity issues.
References
Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide & FAQs
Q1: My overall yield of this compound is low. What are the most common areas for yield loss?
Low overall yield can stem from inefficiencies in two key stages: the reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline), and the subsequent formation and isolation of the hydrochloride salt. For the reduction step, incomplete reaction, side reactions, and mechanical losses during workup are common culprits. In the salt formation step, improper crystallization technique or the use of aqueous reagents can lead to significant product loss.
Q2: I am observing a significant amount of unreacted 6-Chloro-1H-indole in my crude product after the reduction step. How can I improve the conversion?
Incomplete reduction is a frequent issue. Here are several factors to consider:
-
Purity and Activity of Sodium Cyanoborohydride (NaBH₃CN): This reducing agent can degrade over time. Using a freshly opened bottle or a recently purchased batch is recommended. The quality of the NaBH₃CN is critical for achieving high conversion.
-
Acidic Conditions: The reduction of the indole ring with NaBH₃CN proceeds via the formation of an iminium ion intermediate, which is favored under acidic conditions. Acetic acid is a common solvent and catalyst for this reaction. Ensure that the reaction medium remains acidic throughout the process.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or a modest increase in temperature may improve conversion. However, be cautious, as excessive heat can lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Stoichiometry of the Reducing Agent: While a molar excess of NaBH₃CN is typically used, ensuring an adequate excess (e.g., 1.5 equivalents) is crucial for driving the reaction to completion.
Q3: My final product is discolored, and I suspect the presence of impurities. What are the likely side products and how can I avoid them?
Discoloration can indicate the presence of oxidized species or other impurities. Potential side products in the reduction of 6-Chloro-1H-indole may include:
-
Over-reduction products: Although less common with the mild reducing agent NaBH₃CN, over-reduction of the benzene ring is a theoretical possibility under harsh conditions.
-
Byproducts from the reducing agent: Commercial NaBH₃CN can contain cyanide impurities, which may lead to the formation of cyano-adducts under certain conditions.[1]
-
Degradation products: Indolines can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure of the purified product to air can mitigate this.
To minimize impurities, use high-purity starting materials and solvents, maintain a controlled reaction temperature, and consider performing the reaction under an inert atmosphere.
Q4: I am having difficulty crystallizing the final hydrochloride salt. What can I do to improve this step?
The formation of the hydrochloride salt is a critical step for both purification and obtaining a stable, solid product. If you are facing challenges with crystallization, consider the following:
-
Anhydrous Conditions: The hydrochloride salt of 6-chloroindoline can have some solubility in water. Therefore, it is crucial to use anhydrous solvents and an anhydrous source of HCl, such as a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane). Using aqueous HCl can significantly reduce the yield.
-
Solvent System: The choice of solvent for crystallization is critical. A common technique is to dissolve the free base (6-chloroindoline) in a solvent in which it is soluble (e.g., ethanol, ethyl acetate, or diethyl ether) and then add a solution of HCl in a solvent in which the hydrochloride salt is insoluble. This will cause the salt to precipitate. An ethanol/diethyl ether mixture is often effective.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the desired product can induce crystallization.
-
Temperature: Cooling the solution after the addition of HCl can improve the yield of the crystalline product.
Q5: What is a reliable synthetic route to obtain the starting material, 6-Chloro-1H-indole?
A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis . This two-step process typically involves:
-
Formation of an enamine from an o-nitrotoluene derivative. For 6-chloroindole, the starting material would be 4-chloro-2-nitrotoluene.
-
Reductive cyclization of the enamine to form the indole ring.
This method is known for its generally high yields and mild reaction conditions.
Quantitative Data Summary
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Reduction Temperature | Increase | May increase reaction rate and conversion, potentially improving yield up to an optimal point. | May decrease purity due to increased formation of byproducts at higher temperatures. | Monitor by TLC to find the optimal balance. Room temperature is a good starting point. |
| Equivalents of NaBH₃CN | Increase | Increasing from stoichiometric to a slight excess (e.g., 1.5 eq) will likely increase yield by driving the reaction to completion. | A large excess may not significantly improve yield and can complicate workup. | 1.5 equivalents is a commonly reported and effective amount.[2] |
| Reaction Time | Increase | Can lead to higher conversion and improved yield, especially if the reaction is sluggish at room temperature. | Prolonged reaction times may lead to the formation of degradation products. | Monitor reaction progress by TLC to determine the optimal time. |
| Solvent for HCl salt formation | Anhydrous vs. Aqueous | Using anhydrous HCl in an organic solvent will significantly increase the yield of the precipitated salt. | Purity is generally high for crystalline salts, but aqueous conditions can trap water in the product. | The use of aqueous HCl should be avoided to prevent loss of product due to its solubility. |
Experimental Protocols
Protocol 1: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole[2]
This protocol is a general procedure for the reduction of 6-chloroindole.
Materials:
-
6-Chloro-1H-indole
-
Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5N aqueous sodium hydroxide solution
-
Magnesium sulfate (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve 6-Chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.
-
To this stirred solution, add sodium cyanoborohydride (e.g., 1.24 g, 0.0197 mol, 1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 20 minutes. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the acetic acid and basify the mixture by the slow addition of 5N aqueous sodium hydroxide solution until the pH is greater than 10.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.
Protocol 2: Formation of this compound
This is a general protocol for the formation of the hydrochloride salt.
Materials:
-
Crude 6-Chloro-2,3-dihydro-1H-indole
-
Anhydrous diethyl ether
-
Anhydrous ethanol (optional)
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Dissolve the crude 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether. If solubility is an issue, a small amount of anhydrous ethanol can be added to aid dissolution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate as a solid.
-
Continue stirring in the ice bath for a further 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
identifying side reactions of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Chloro-2,3-dihydro-1H-indole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions during the synthesis of 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline) from 6-chloroindole via reduction are incomplete reduction and dehalogenation. These lead to the formation of specific impurities that can complicate purification and affect the quality of the final product.
Q2: What are the typical byproducts I should expect to see in my reaction mixture?
A2: The primary byproducts originating from the side reactions mentioned above include:
-
6-Chloro-1H-indole: This is the unreacted starting material resulting from an incomplete reduction reaction.
-
Indoline: This is the product of complete dehalogenation, where the chlorine atom at the 6-position is replaced by a hydrogen atom.
-
Over-reduced species: While less common with milder reducing agents, harsh conditions could potentially lead to the reduction of the benzene ring.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. For the reduction of 6-chloroindole using sodium cyanoborohydride, consider the following:
-
Control of pH: Maintaining a slightly acidic pH (around 3-4) can favor the reduction of the iminium ion intermediate over the carbonyl group and can help modulate the reactivity of the reducing agent.[1]
-
Temperature Control: Perform the reaction at a controlled, low-to-ambient temperature to reduce the likelihood of dehalogenation.
-
Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent, which is generally selective for the reduction of iminium ions in the presence of other functional groups.[2] Using harsher reducing agents may increase the extent of dehalogenation.
Q4: What is the stability of this compound in different conditions?
A4: As a hydrochloride salt, this compound is expected to be most stable in acidic to neutral aqueous solutions. In basic conditions, the free base of 6-chloroindoline will be generated. Indolines, in general, can be susceptible to air oxidation, which may be accelerated at higher pH. It is recommended to store solutions of the hydrochloride salt at a low temperature (e.g., 2-8 °C) and protected from light to minimize potential degradation. For long-term storage, the solid crystalline form is preferred.
Troubleshooting Guides
Problem 1: High levels of unreacted 6-chloroindole in the final product.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting & Optimization:
-
Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Reducing Agent Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary to drive the reaction to completion.
-
Temperature: While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature may be required to achieve full conversion. Monitor for an increase in byproducts if the temperature is raised.
-
Problem 2: Significant formation of dehalogenated indoline.
-
Potential Cause: Dehalogenation side reaction. This is a known issue in the reduction of halogenated aromatic compounds. During the catalytic hydrogenation of a similar chloro-indole derivative, dehalogenation was observed at levels of 0.5-1.0%.[3][4]
-
Troubleshooting & Optimization:
-
Choice of Catalyst/Reducing Agent: If using catalytic hydrogenation, the choice of catalyst and solvent can influence the extent of dehalogenation. For chemical reductions, using a milder reducing agent like sodium cyanoborohydride is generally preferred over more potent ones.[2]
-
Reaction Conditions: Avoid excessive heat and prolonged reaction times once the starting material has been consumed.
-
pH Control: Maintaining an appropriate pH can sometimes suppress dehalogenation.
-
Problem 3: Difficulty in purifying this compound.
-
Potential Cause: Presence of closely related impurities such as indoline and unreacted 6-chloroindole.
-
Troubleshooting & Optimization:
-
Extraction: After the reaction, a standard work-up involving extraction can help remove some impurities. Basifying the reaction mixture will allow for the extraction of the free indoline bases into an organic solvent.
-
Crystallization: The hydrochloride salt can be selectively precipitated from a suitable solvent system to enhance purity.
-
Column Chromatography: If significant impurities remain, column chromatography of the free base (6-chloroindoline) on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective before converting it to the hydrochloride salt.
-
Experimental Protocols
Key Experiment: Reduction of 6-Chloroindole to 6-Chloro-2,3-dihydro-1H-indole
This protocol is a general guideline for the reduction using sodium cyanoborohydride.
Materials:
-
6-Chloro-1H-indole
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (e.g., 2 M in diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 eq) in glacial acetic acid.
-
Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Basify the mixture to a pH > 10 with 5 M NaOH solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2,3-dihydro-1H-indole.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
| 6-Chloro-1H-indole | C₈H₆ClN | Unreacted starting material |
| Indoline | C₈H₉N | Dehalogenation of the desired product or starting material |
Table 2: Typical Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative assessment of purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main product and impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and isolated impurities. |
Visualizations
Caption: Main reaction and potential side reactions during the synthesis.
Caption: General workflow for synthesis, analysis, and purification.
References
stability and degradation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Chloro-2,3-dihydro-1H-indole hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and degradation of this versatile compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For maximum shelf-life, a storage temperature of -20°C is recommended. The compound is moisture-sensitive; therefore, it is crucial to handle it under an inert gas and protect it from moisture.[3]
Q2: Is the compound stable at room temperature?
A2: Yes, the product is chemically stable under standard ambient conditions (room temperature) for short-term handling and use. However, for long-term storage, the recommended refrigerated or frozen conditions should be followed to prevent slow degradation over time.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: It is essential to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1][4] Avoid the formation of dust and aerosols.[1] In case of contact, wash the affected area with plenty of soap and water.[5]
Q4: What materials or chemicals are incompatible with this compound?
A4: The compound should not be stored or mixed with strong oxidizing agents or strong acids, as these can induce degradation.[5][6]
Q5: What are the expected hazardous decomposition products?
A5: Thermal decomposition or combustion can produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][6]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides a scenario-based troubleshooting framework for common issues encountered during experimental work.
Problem: I'm observing unexpected peaks in my HPLC analysis of a solution containing this compound that has been stored for a few days. What is happening?
Root Cause Analysis: The appearance of new peaks in your chromatogram is a classic sign of chemical degradation. For an indoline structure, the most probable culprits are hydrolysis and oxidation, especially when in solution. The hydrochloride salt form enhances water solubility, which can facilitate hydrolytic pathways if the solution's pH is not controlled.[7] Furthermore, the secondary amine in the indoline ring is susceptible to oxidation.
Investigative Workflow:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 6-Chloro-1H-indole(17422-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: 6-Chloro-2,3-dihydro-1H-indole hydrochloride Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is designed to assist in anticipating potential degradation products and designing robust stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains an indoline ring system and a chloro-substituent on the aromatic ring, several degradation pathways can be anticipated under stress conditions. The primary pathways include oxidation, hydrolysis, and photolysis. Oxidation is likely to cause aromatization of the dihydroindole ring to form 6-chloro-1H-indole or oxidation at the benzylic position to yield an oxindole derivative. Hydrolysis, particularly under harsh pH and temperature conditions, may lead to the cleavage of the heterocyclic ring or substitution of the chlorine atom. Photodegradation could result in dechlorination or the formation of various photoproducts through radical mechanisms.
Q2: What are the most likely degradation products I should look for when performing forced degradation studies?
A2: Key potential degradation products to monitor include:
-
Oxidation Products: 6-Chloro-1H-indole (aromatization product) and 6-Chloro-1,3-dihydro-2H-indol-2-one (oxindole derivative).
-
Hydrolysis Products: Potential for substitution of the chlorine with a hydroxyl group to form 6-hydroxy-2,3-dihydro-1H-indole under certain conditions. Ring-opened products may also form under extreme pH and heat.
-
Photodegradation Products: Dechlorinated product (2,3-dihydro-1H-indole) and potentially other hydroxylated or dimeric species.
Q3: My assay shows multiple degradation peaks. How can I identify which degradation pathway is occurring?
A3: To identify the degradation pathway, a systematic approach is recommended. First, compare the retention times of your unknown peaks with those of commercially available standards of potential degradants, if possible. Utilize a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information can help in proposing molecular formulas and structures. Further structural elucidation can be achieved using techniques like NMR spectroscopy after isolating the impurities. By correlating the appearance of specific degradation products with the applied stress condition (e.g., observing an increase in a particular peak only under oxidative stress), you can deduce the active degradation pathway.
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
A4: If no degradation is observed, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), or increase the temperature (e.g., from 60°C to 80°C).
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.
-
Thermal: Increase the temperature in increments (e.g., 80°C, 100°C, etc.).
-
Photostability: Ensure the light source provides both UV and visible light and increase the exposure duration as per ICH Q1B guidelines.
It is important to note that over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions. A target degradation of 5-20% is generally considered appropriate for the development of stability-indicating methods.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| No degradation observed under hydrolytic stress. | - Insufficient acid/base concentration or temperature. - Compound is highly stable to hydrolysis. | - Increase acid/base concentration (up to 1M) and/or temperature (up to 80°C). - Extend the duration of the study. - If still no degradation, document the stability of the molecule under the tested conditions. |
| Excessive degradation (>50%) leading to multiple, small peaks. | - Stress conditions are too harsh. | - Reduce the stressor concentration, temperature, or exposure time. - Aim for a target degradation of 5-20% to primarily observe the initial degradation products. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column chemistry or mobile phase. - Co-elution of degradation products. | - Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., different pH, organic solvents like acetonitrile and methanol). - Adjust the gradient slope to improve separation. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Non-chromophoric degradation products are formed. - Degradation products are not being eluted from the column. - Volatile degradation products are formed. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector. - Modify the mobile phase or gradient to ensure all components are eluted. - For thermal degradation, consider using techniques like headspace GC-MS to identify volatile degradants. |
| Inconsistent results between replicate experiments. | - Inhomogeneous sample preparation. - Fluctuation in experimental conditions (e.g., temperature, light intensity). | - Ensure the drug substance is completely dissolved before stressing. - Use calibrated and controlled equipment (e.g., oven, photostability chamber). - Prepare fresh solutions for each experiment. |
Summary of Potential Degradation Pathways and Products
| Stress Condition | Proposed Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Potential for slow hydrolysis of the chloro-substituent at elevated temperatures. | 6-Hydroxy-2,3-dihydro-1H-indole |
| Basic Hydrolysis | Nucleophilic substitution of the chlorine atom by hydroxide. | 6-Hydroxy-2,3-dihydro-1H-indole |
| **Oxidative (H₂O₂) ** | Aromatization of the dihydroindole ring; Oxidation of the benzylic carbon. | 6-Chloro-1H-indole; 6-Chloro-1,3-dihydro-2H-indol-2-one |
| Photolytic | Homolytic cleavage of the C-Cl bond. | 2,3-dihydro-1H-indole; Potential for formation of hydroxylated or dimeric products. |
| Thermal | Dehydrogenation (aromatization). | 6-Chloro-1H-indole |
Experimental Protocols
Forced Degradation under Hydrolytic Conditions
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl at 80°C.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis by HPLC.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH at 80°C.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in water at approximately 1 mg/mL.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
Forced Degradation under Oxidative Conditions
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Add 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 30% hydrogen peroxide.
Forced Degradation under Photolytic Conditions
-
Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time points for HPLC analysis.
Forced Degradation under Thermal Conditions
-
Place the solid drug substance in a controlled temperature oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 5, 7 days).
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
If no significant degradation is observed, increase the temperature to 100°C.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Technical Support Center: Recrystallization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is often used in pharmaceutical research and development, achieving high purity is critical for accurate experimental results and for meeting regulatory standards.[1]
Q2: How do I choose a suitable solvent for recrystallization?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility is key to obtaining a good yield of pure crystals upon cooling. For hydrochloride salts, polar solvents are generally a good starting point.
Q3: Why is it important to use the hydrochloride salt form for this compound in research?
The hydrochloride salt form of 6-Chloro-2,3-dihydro-1H-indole enhances its solubility, particularly in aqueous solutions.[1] This property is highly advantageous for various biological assays and for the formulation of pharmaceutical products.[1]
Q4: Can I use a single solvent system for recrystallization?
While a single solvent can work, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) often provides better control over the crystallization process. For indole derivatives, mixtures of an alcohol and water have been shown to be effective.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the principles of recrystallizing indole hydrochloride salts. Optimization may be required based on the initial purity of the compound and the specific impurities present.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol to dissolve the solid completely with stirring. The solution should be heated to near the boiling point of methanol.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Addition of Anti-solvent:
-
While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot methanol until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.[2][3] 2. The solution is supersaturated.[2] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by: a. "Seeding" with a small crystal of the pure compound. b. Scratching the inside of the flask with a glass rod at the meniscus. |
| Oiling out (compound separates as a liquid instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Cooling is too rapid.[4] 4. Significant impurities are present.[3] | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add more of the "good" solvent (methanol), and cool slowly. 3. Ensure a slow cooling rate by insulating the flask. 4. The compound may require purification by another method, such as column chromatography, before recrystallization. |
| Low recovery/yield | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[4] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature. | 1. Reduce the initial volume of solvent used. The mother liquor can be concentrated to recover more product, which may then be recrystallized again. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. The excess can be evaporated before cooling.[2] 3. Allow for a longer cooling period and ensure the ice bath is sufficiently cold. |
| Crystals are colored | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield by adsorbing the desired product.[4] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
removal of residual solvents from 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual solvents from 6-Chloro-2,3-dihydro-1H-indole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why is their removal important?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2][3] They are not completely removed by practical manufacturing techniques.[2][3][4] Their removal is critical because they provide no therapeutic benefit and can pose a risk to human health.[2][3][5] Furthermore, residual solvents can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as crystallinity, which can impact dissolution rates and the stability of the final product.[6][7]
Q2: Which regulatory guidelines should I follow for residual solvent limits?
A2: The most widely accepted guidelines are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C (R8) guidelines.[1][2][8] These guidelines classify residual solvents into three classes based on their toxicity and recommend permissible daily exposure (PDE) and concentration limits (in ppm) for each solvent.[1][2][5]
Q3: How are residual solvents typically quantified?
A3: The standard and regulatory-accepted method for quantifying residual solvents in APIs is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[6][9][10] This technique is highly sensitive and reproducible for determining the concentration of volatile organic compounds.[6][7][9][10]
Troubleshooting Guides
Issue 1: Standard vacuum drying is ineffective at removing a specific solvent (e.g., ethanol, isopropanol, acetic acid).
-
Possible Cause: The solvent may be entrapped within the crystal lattice of the this compound.[9] This is a common issue with hydrochloride salts, particularly with protic solvents like alcohols, which can form strong interactions with the molecule.[9] Prolonged drying, even at elevated temperatures, may be ineffective and could risk thermal degradation.[9]
-
Solutions:
-
Solvent Displacement (Vacuum Hydration): This technique is highly effective for removing entrapped alcohols from hydrochloride salts.[9] By introducing water vapor into the vacuum oven, the water molecules can displace the trapped solvent molecules within the crystal structure.[9][11][12] The excess water is then removed by conventional vacuum drying.[11]
-
Recrystallization: Dissolving the compound in a suitable solvent system and allowing it to recrystallize can break the existing crystal lattice and release the trapped solvents into the mother liquor.[9]
-
Slurrying/Washing: Creating a slurry of the compound in a solvent in which it is poorly soluble can help wash away residual solvents from the surface of the crystals. This is a less aggressive method than full recrystallization.[13]
-
Issue 2: The product "oils out" or fails to crystallize during recrystallization.
-
Possible Cause:
-
Supersaturation: The solution may be too concentrated, or the cooling rate is too rapid.
-
Inappropriate Solvent System: The chosen anti-solvent may be too strong, causing the product to precipitate as an oil rather than crystallize. The polarity difference between the solvent and anti-solvent might be too large.
-
Impurities: The presence of impurities can sometimes inhibit crystal formation.
-
-
Solutions:
-
Optimize Cooling: Reduce the cooling rate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Adjust Solvent System: Use a different anti-solvent or adjust the solvent/anti-solvent ratio. Add the anti-solvent more slowly while vigorously stirring.
-
Seeding: Introduce a small crystal of the pure product to the solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Issue 3: The chosen drying method causes degradation of the this compound.
-
Possible Cause: The compound is thermolabile, and the drying temperature is too high. Many APIs can be sensitive to heat, especially for extended periods.[14][15]
-
Solutions:
-
Lower the Temperature: Reduce the drying temperature and extend the drying time under a higher vacuum.
-
Use Lyophilization (Freeze-Drying): Lyophilization removes solvent by sublimation from a frozen state, avoiding high temperatures entirely.[15][16] This method is ideal for preserving the physical and chemical integrity of thermolabile compounds.[15][17]
-
Spray Drying: This technique involves atomizing a solution of the API into a hot gas stream.[14][15] While it involves heat, the exposure time is extremely short (seconds), which can minimize thermal degradation for many sensitive compounds.[15]
-
Data Presentation
Table 1: ICH Q3C Classification of Common Solvents
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | Class 1 | 2 |
| Carbon Tetrachloride | Class 1 | 4 |
| Acetonitrile | Class 2 | 410 |
| Toluene | Class 2 | 890 |
| Methanol | Class 2 | 3000 |
| Ethyl Acetate | Class 3 | 5000 |
| Ethanol | Class 3 | 5000 |
| Acetic Acid | Class 3 | 5000 |
| Isopropanol (IPA) | Class 3 | 5000 |
| Acetone | Class 3 | 5000 |
Data sourced from ICH Q3C (R8) Guidelines.[2][5][18]
Table 2: Hypothetical Comparison of Solvent Removal Techniques
| Technique | Initial Isopropanol Level (ppm) | Final Isopropanol Level (ppm) | Temperature (°C) | Time (hours) | Notes |
| Standard Vacuum Drying | 8000 | 6200 | 60 | 24 | Ineffective at reaching <5000 ppm limit. |
| Recrystallization (Ethanol/Hexane) | 8000 | 750 | N/A | 12 | High product purity but requires solvent removal step for new solvents. |
| Lyophilization | 8000 | 350 | -40 to 20 | 48 | Effective for heat-sensitive materials. |
| Vacuum Hydration + Drying | 8000 | 450 | 50 | 36 (12+24) | Highly effective for entrapped solvents.[9][11] |
Experimental Protocols
Protocol 1: Standard Vacuum Drying
-
Preparation: Place a thin layer of this compound in a suitable drying dish.
-
Loading: Place the dish in a vacuum oven.
-
Drying: Heat the oven to the desired temperature (e.g., 50-60°C, ensuring it is below the compound's degradation temperature).
-
Vacuum: Gradually apply a vacuum, aiming for a pressure below 10 mmHg.
-
Duration: Dry for a sufficient period (e.g., 12-24 hours), periodically testing for residual solvent levels via HS-GC until the required specification is met.[9]
-
Completion: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum with an inert gas like nitrogen.[9]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For hydrochloride salts, alcohols (e.g., ethanol, isopropanol) or their mixtures with anti-solvents (e.g., hexane, ethyl acetate) are often effective.[9][13]
-
Dissolution: In a flask, add the minimum amount of the hot primary solvent required to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists. Crystal formation should begin.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent.[9]
-
Drying: Dry the purified crystals in a vacuum oven as per Protocol 1 to remove the recrystallization solvent.[9]
Protocol 3: Solvent Displacement via Vacuum Hydration
-
Preparation: Place the this compound containing the entrapped solvent (e.g., isopropanol) in a drying dish inside a vacuum oven.[9]
-
Water Source: Place a separate, open container of purified water inside the oven. This will provide the water vapor.[11]
-
Hydration: Heat the oven to a moderate temperature (e.g., 40-50°C) and apply a vacuum. The pressure should be controlled to ensure the presence of saturated water vapor.[11]
-
Duration of Hydration: Maintain these conditions for 12-24 hours to allow water molecules to displace the trapped solvent.[9]
-
Removal of Water: Remove the container of water from the oven.
-
Final Drying: Apply a high vacuum and continue heating to remove the displaced water from the product, as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for identifying and removing residual solvents from an API.
Caption: Decision tree for troubleshooting residual solvent issues.
Caption: How water vapor displaces trapped solvent from a crystal lattice.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. uspnf.com [uspnf.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. crbgroup.com [crbgroup.com]
- 15. Overview of Various Drying Techniques in Pharmaceutical Production | Zhanghua Dryer [filter-dryer.com]
- 16. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 17. Freeze drying of Pharmaceutical Ingredients | Buchi.com [buchi.com]
- 18. uspnf.com [uspnf.com]
Validation & Comparative
Comparative Biological Activity of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its structural analogs. This document synthesizes available experimental data to offer insights into the potential therapeutic applications of this class of compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the indole ring, such as the introduction of a chloro substituent and saturation of the 2,3-double bond to form an indoline structure, can significantly modulate the pharmacological properties of the parent compound. This guide focuses on the biological activities of this compound and its analogs, exploring their potential as modulators of key physiological targets, including central nervous system (CNS) receptors and enzymes.
Comparative Analysis of Biological Activities
While a comprehensive head-to-head comparison of this compound and a wide array of its analogs is not extensively documented in a single study, by collating data from various sources, a picture of their potential activities begins to emerge. The primary areas of investigation for these compounds include their interaction with dopamine and serotonin receptors, their potential as kinase inhibitors, and their anti-inflammatory and cytotoxic effects.
Central Nervous System (CNS) Receptor Binding Affinity
The indoline scaffold is a common motif in ligands for dopamine and serotonin receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders. The following tables summarize the available, albeit limited, binding affinity data for 6-chloro-substituted indoline analogs at these receptors.
Table 1: Dopamine Receptor Binding Affinities of 6-Chloroindoline Analogs
| Compound/Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference Compound |
| Analog A (Hypothetical) | D₂ | 150 | Haloperidol (Kᵢ = 1.2 nM) |
| Analog B (Hypothetical) | D₃ | 75 | Spiperone (Kᵢ = 0.5 nM) |
Note: Data in this table is hypothetical and for illustrative purposes due to the lack of direct experimental values in the searched literature. Researchers are encouraged to perform their own binding assays.
Table 2: Serotonin Receptor Binding Affinities of 6-Chloroindoline Analogs
| Compound/Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference Compound |
| Analog C (Hypothetical) | 5-HT₂A | 250 | Ketanserin (Kᵢ = 2.1 nM) |
| Analog D (Hypothetical) | 5-HT₆ | 98 | Clozapine (Kᵢ = 5.0 nM) |
Note: Data in this table is hypothetical and for illustrative purposes due to the lack of direct experimental values in the searched literature. Researchers are encouraged to perform their own binding assays.
Enzyme Inhibition
The indole nucleus is a feature of many kinase inhibitors. Dichlorinated indole derivatives, in particular, have been explored for their potential to inhibit various protein kinases, which are key targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, potentially enhancing potency and selectivity.
Table 3: Kinase Inhibitory Activity of Indoline Analogs
| Compound/Analog | Target Kinase | IC₅₀ (µM) | Reference Compound |
| Indeno[1,2-b]indole Analog | CK2 | 0.17 | Emodin (IC₅₀ = 0.58 µM) |
| Pyrrole indolin-2-one Analog | VEGFR-2 | Varies | Sunitinib |
Note: The data presented is for structurally related indole and indoline compounds to indicate the potential for this scaffold. Direct data for this compound analogs is limited.
Anti-Inflammatory and Cytotoxic Activity
Indole derivatives have been investigated for their anti-inflammatory and cytotoxic properties. The following table presents data for related indole compounds, suggesting potential avenues of investigation for 6-chloroindoline analogs.
Table 4: Anti-Inflammatory and Cytotoxic Activity of Indole Analogs
| Compound/Analog | Assay | Cell Line | IC₅₀ / Activity | Reference Compound |
| Indole-3-carbinol | Anti-inflammatory (NO production) | RAW 264.7 | - | Indomethacin |
| Indole derivative 1c | Cytotoxicity (MTT) | HeLa | LC₅₀ = 0.50 µM | Doxorubicin |
| Indole derivative 1c | Cytotoxicity (MTT) | HepG2 | LC₅₀ = 0.9 µM | Doxorubicin |
| Indole derivative 1c | Cytotoxicity (MTT) | MCF-7 | LC₅₀ = 0.55 µM | Doxorubicin |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are representative protocols for key assays relevant to the biological evaluation of this compound and its analogs.
Synthesis of 6-Chloro-2,3-dihydro-1H-indole
A general procedure for the synthesis of 6-chloro-2,3-dihydro-1H-indole involves the reduction of 6-chloroindole.
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride
-
Ethyl acetate
-
5N aqueous sodium hydroxide solution
-
Magnesium sulfate
Procedure:
-
Dissolve 6-chloro-1H-indole in acetic acid under a nitrogen atmosphere.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extract the organic phase with a 5N aqueous sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine or serotonin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D₂ or 5-HT₂A)
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compounds (6-chloroindoline analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol for D₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known competing ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ values using the Cheng-Prusoff equation.
Kinase Inhibition Assay (e.g., for CK2)
This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CK2)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[2]
-
Normal human cell line (for selectivity assessment)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (0.5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[3]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[1]
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or LC₅₀ values.[2]
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand receptor binding assay.
Signaling Pathway: Potential Kinase Inhibition
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The available data, although not comprehensive for a direct comparison, suggests that this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Their potential to interact with key CNS receptors and inhibit protein kinases warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct systematic structure-activity relationship studies to elucidate the full therapeutic potential of this class of compounds. Future research should focus on the synthesis and biological evaluation of a focused library of 6-chloroindoline analogs to generate robust comparative data and guide the development of potent and selective drug candidates.
References
A Comparative Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary synthetic routes for 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical development. The routes are evaluated based on their starting materials, reaction steps, yields, and purity, with supporting experimental data and protocols to aid in methodological assessment and selection.
Executive Summary of Synthesis Routes
Two principal pathways for the synthesis of this compound are outlined:
-
Route 1: Direct Reduction of 6-Chloro-1H-indole. This is a concise, one-step conversion of a commercially available starting material to the desired indoline core, followed by salt formation.
-
Route 2: Multi-step Synthesis via 6-Chlorooxindole. This pathway involves the initial synthesis of a 6-chlorooxindole intermediate from basic chemical building blocks, followed by reduction to the indoline and subsequent hydrochloride salt formation. This route is more convergent but involves a greater number of synthetic transformations.
Quantitative Data Comparison
The following tables summarize the quantitative aspects of each synthesis route, providing a clear comparison of their efficiency and product quality.
Table 1: Comparison of Overall Synthesis Routes
| Parameter | Route 1: From 6-Chloro-1H-indole | Route 2: From 2,5-Dichloronitrobenzene |
| Starting Material | 6-Chloro-1H-indole | 2,5-Dichloronitrobenzene |
| Number of Steps | 2 | 5 |
| Overall Yield (approx.) | High (likely >90%) | Moderate |
| Key Intermediates | None | Dimethyl-(4-chloro-2-nitrophenyl)malonate, 4-Chloro-2-nitrophenylacetic acid, 6-Chlorooxindole |
| Primary Advantages | Short, high-yielding final step | Utilizes cheaper, more basic starting materials |
| Primary Disadvantages | Relies on a more advanced starting material | Longer, more complex, with more waste streams |
Table 2: Step-by-Step Yield and Purity Comparison
| Route & Step | Reaction | Reagents | Reported Yield | Reported Purity |
| Route 1 | ||||
| Step 1 | Reduction of 6-Chloro-1H-indole | Sodium cyanoborohydride, Acetic acid | ~100% (crude)[1] | Not specified |
| Step 2 | Hydrochloride Salt Formation | HCl in a suitable solvent | High (assumed >95%) | High (pharmaceutical grade) |
| Route 2 | ||||
| Step 1 | Malonate Synthesis | Dimethyl malonate, K₂CO₃, DMSO | 94.9%[2] | 93.6%[2] |
| Step 2 | Hydrolysis & Decarboxylation | Acetic acid, HCl | Not specified | Not specified |
| Step 3 | Reductive Cyclization | Iron powder, Acetic acid, Methanol | 93.1%[2] | 98.68% (recrystallized: 99.7%)[2] |
| Step 4 | Reduction of 6-Chlorooxindole | LiAlH₄ (representative) | High (assumed >90%) | High |
| Step 5 | Hydrochloride Salt Formation | HCl in a suitable solvent | High (assumed >95%) | High (pharmaceutical grade) |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthetic route.
Caption: Synthesis Route 1 from 6-Chloro-1H-indole.
Caption: Synthesis Route 2 from 2,5-Dichloronitrobenzene.
Experimental Protocols
Route 1: From 6-Chloro-1H-indole
Step 1: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole [1]
-
Materials:
-
6-Chloro-1H-indole (2 g, 0.013 mol)
-
Acetic acid (10 mL)
-
Sodium cyanoborohydride (1.24 g, 0.0195 mol, 1.5 eq)
-
Ethyl acetate
-
5N Sodium hydroxide solution
-
Magnesium sulfate
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole in acetic acid.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Extract the organic phase with a 5N aqueous sodium hydroxide solution.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to yield the crude product.
-
Step 2: Formation of this compound (General Procedure)
-
Materials:
-
Crude 6-Chloro-2,3-dihydro-1H-indole
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
Anhydrous HCl (gas or solution in a compatible solvent)
-
-
Procedure:
-
Dissolve the crude 6-chloro-2,3-dihydro-1H-indole in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl or bubble anhydrous HCl gas through the solution with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent.
-
Dry the product under vacuum to obtain this compound.
-
Route 2: From 2,5-Dichloronitrobenzene
Step 1: Synthesis of Dimethyl-(4-chloro-2-nitrophenyl)malonate [2]
-
Materials:
-
2,5-Dichloronitrobenzene (251.2 g)
-
Dimethyl malonate (280 g)
-
Anhydrous potassium carbonate (500 g)
-
Dimethyl sulfoxide (3000 mL)
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
In a 5000 mL three-neck flask, combine dimethyl sulfoxide and dimethyl malonate.
-
While stirring, add 2,5-dichloronitrobenzene and anhydrous potassium carbonate.
-
Slowly heat the mixture to 85-95 °C and maintain for 6-10 hours.
-
After the reaction, cool to 20 °C and add 8000 mL of water.
-
Add concentrated hydrochloric acid dropwise (approx. 760-780 mL) while keeping the temperature below 30 °C.
-
Stir for 2 hours, then filter and wash the solid with water to obtain the product.
-
Step 2 & 3: Preparation of 6-Chlorooxindole [2]
-
Materials:
-
Dimethyl-(4-chloro-2-nitrophenyl)malonate
-
Acetic acid
-
Concentrated hydrochloric acid
-
Iron powder
-
Methanol
-
-
Procedure (Hydrolysis & Decarboxylation to 4-chloro-2-nitrophenylacetic acid):
-
The malonate intermediate is hydrolyzed and decarboxylated using a mixture of acetic acid and concentrated hydrochloric acid with heating.
-
-
Procedure (Reductive Cyclization):
-
In a 3000 mL three-neck flask, suspend 4-chloro-2-nitrophenylacetic acid (262.5 g) in a mixture of acetic acid (700 mL) and methanol (700 mL).
-
Heat to 50-55 °C and add iron powder (125 g) in portions.
-
Slowly heat to reflux and maintain for 2-4 hours.
-
After completion, cool to below 30 °C and pour into 13 L of cold water.
-
Add 1.3 L of concentrated hydrochloric acid, stir for 3 hours, and cool to below 15 °C.
-
Filter and wash the solid with water until neutral to obtain 6-chlorooxindole. Recrystallize from methanol for higher purity.
-
Step 4: Reduction of 6-Chlorooxindole to 6-Chloro-2,3-dihydro-1H-indole (Representative Protocol)
-
Materials:
-
6-Chlorooxindole
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
Water
-
15% Sodium hydroxide solution
-
-
Procedure:
-
In a dry, nitrogen-flushed flask, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 6-chlorooxindole in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, 15% NaOH solution, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter off the solids and wash with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Step 5: Formation of this compound (General Procedure)
-
Follow the same general procedure as described in Step 2 of Route 1.
References
Comparative Structural Elucidation of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride and Related Analogues
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the structural elucidation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its analogues: the parent compound 2,3-dihydro-1H-indole (indoline), and its positional isomers, 5-chloro-2,3-dihydro-1H-indole and 7-chloro-2,3-dihydro-1H-indole. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key analytical data and detailed experimental protocols to aid in the characterization of these and similar molecules.
The structural characterization of small molecules is a cornerstone of drug discovery and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide a detailed understanding of a molecule's atomic connectivity, functional groups, and three-dimensional arrangement. This guide will present a comparative overview of the expected analytical data for the title compound and its relatives, highlighting the influence of the chlorine substituent on their spectral properties.
Comparative Analytical Data
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₉Cl₂N | 190.07[1] |
| 2,3-dihydro-1H-indole (Indoline) | C₈H₉N | 119.16[2] |
| 5-Chloro-2,3-dihydro-1H-indole | C₈H₈ClN | 153.61 |
| 7-Chloro-2,3-dihydro-1H-indole | C₈H₈ClN | 153.61 |
Table 2: Representative ¹H NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) and Multiplicity |
| This compound | Aromatic Protons: ~7.1 (d, 1H)~6.8 (d, 1H)~6.7 (dd, 1H)Aliphatic Protons: ~3.6 (t, 2H)~3.1 (t, 2H)N-H Proton: Broad singlet, variable |
| 2,3-dihydro-1H-indole (Indoline) | Aromatic Protons: ~7.0-7.2 (m, 2H)~6.6-6.8 (m, 2H)Aliphatic Protons: ~3.5 (t, 2H)~3.0 (t, 2H)N-H Proton: ~3.7 (br s, 1H) |
| 5-Chloro-2,3-dihydro-1H-indole | Aromatic Protons: ~7.1 (d, 1H)~7.0 (s, 1H)~6.6 (d, 1H)Aliphatic Protons: ~3.5 (t, 2H)~3.0 (t, 2H)N-H Proton: Broad singlet, variable |
| 7-Chloro-2,3-dihydro-1H-indole | Aromatic Protons: ~7.0 (t, 1H)~6.7 (d, 1H)~6.6 (d, 1H)Aliphatic Protons: ~3.6 (t, 2H)~3.1 (t, 2H)N-H Proton: Broad singlet, variable |
Table 3: Representative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) |
| This compound | Aromatic Carbons: ~150, ~135, ~128, ~125, ~120, ~110Aliphatic Carbons: ~47, ~29 |
| 2,3-dihydro-1H-indole (Indoline) | Aromatic Carbons: ~151, ~130, ~127, ~125, ~118, ~109Aliphatic Carbons: ~47, ~30 |
| 5-Chloro-2,3-dihydro-1H-indole | Aromatic Carbons: ~149, ~131, ~127, ~125, ~124, ~110Aliphatic Carbons: ~47, ~30 |
| 7-Chloro-2,3-dihydro-1H-indole | Aromatic Carbons: ~148, ~130, ~128, ~121, ~117, ~115Aliphatic Carbons: ~48, ~30 |
Table 4: Representative FTIR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C=C (Aromatic) | C-N Stretch | C-Cl Stretch |
| This compound | ~3200-3400 (broad) | ~3000-3100 | ~1600, ~1480 | ~1250-1350 | ~700-800 |
| 2,3-dihydro-1H-indole (Indoline) | ~3350 | ~3050 | ~1610, ~1490 | ~1280 | - |
| 5-Chloro-2,3-dihydro-1H-indole | ~3340 | ~3060 | ~1600, ~1480 | ~1270 | ~750-850 |
| 7-Chloro-2,3-dihydro-1H-indole | ~3350 | ~3050 | ~1600, ~1470 | ~1280 | ~700-800 |
Table 5: Representative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 153/155 (free base) | 118 (loss of Cl), 91 |
| 2,3-dihydro-1H-indole (Indoline) | 119[3] | 118, 91[3] |
| 5-Chloro-2,3-dihydro-1H-indole | 153/155 | 118 (loss of Cl), 91 |
| 7-Chloro-2,3-dihydro-1H-indole | 153/155 | 118 (loss of Cl), 91 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization:
-
ESI: The sample solution is sprayed through a heated, charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique that often yields the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): For more volatile samples, EI can be used, where the sample is vaporized and bombarded with a high-energy electron beam, typically resulting in the molecular ion [M]⁺ and extensive fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules.
-
An initial electron density map is calculated, from which the atomic positions are determined.
-
The structural model is refined against the experimental data to obtain the final, precise atomic coordinates.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the structural elucidation process.
Caption: A typical workflow for the structural elucidation of a small molecule.
Caption: Relationship between the parent indoline and its chloro-substituted analogues.
Caption: Logical flow for interpreting NMR spectral data to elucidate molecular structure.
References
Navigating the Analytical Landscape: A Comparative Guide to Method Validation for 6-Chloro-2,3-dihydro-1H-indole Hydrochloride
For researchers, scientists, and drug development professionals engaged in the analysis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a critical intermediate in pharmaceutical synthesis, selecting a robust and reliable analytical method is paramount.[1] This guide offers a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of direct cross-validation studies for this compound in published literature, the quantitative data presented here are representative values derived from validated methods for structurally similar halogenated and indole-containing compounds, such as 6-Chloroindole.[2] These values serve as a reliable baseline for developing and validating methods for the target compound.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantification, purity assessment, or high-sensitivity trace analysis. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for compounds structurally similar to this compound.
Table 1: Comparison of Key Analytical Validation Parameters [2]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | High-Sensitivity Quantification, Structural Confirmation |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification and purity analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL stock solution).
-
Prepare a series of calibration standards by serial dilution of the stock solution.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Quantification:
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity and is suitable for the identification and quantification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column: A high-resolution fused silica capillary GC column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Injector Temperature: 250°C.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Mass Spectrometer Mode: Full scan mode (m/z 50-300) for identification and selected ion monitoring (SIM) mode for quantification.[2]
-
Sample Preparation:
-
Quantification:
-
The concentration of the analyte is determined by comparing its response in calibration standards relative to an internal standard.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Sample Preparation:
-
Quantification:
Visualizing the Workflow
To further clarify the logical steps involved in validating an analytical method for this compound, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for analytical method validation.
References
In Silico Modeling of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in silico modeling and binding studies for 6-Chloro-2,3-dihydro-1H-indole hydrochloride are not publicly available. This guide provides a comparative framework based on the analysis of structurally related indole derivatives to illustrate the potential applications and methodologies of in silico modeling for this compound class. The data presented is collated from studies on analogous compounds to serve as a representative guide.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation, such as the addition of a chlorine atom, is a common strategy to modulate the physicochemical and pharmacological properties of the parent compound, potentially enhancing metabolic stability and binding affinity.[2] This guide explores the in silico approaches used to model the binding of indole derivatives, providing a roadmap for potential investigations into this compound.
Potential Biological Targets for Indole Derivatives
The simple indole nucleus is found in compounds targeting a wide range of biological entities. Based on the literature for related analogs, potential targets for this compound could include:
-
Neurotransmitter Receptors: The indole structure is a key component of the neurotransmitter serotonin.[1] Consequently, many indole derivatives show affinity for serotonin (5-HT) and dopamine receptors, making them candidates for treating neurological and psychiatric disorders.[][4]
-
Protein Kinases: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency.[2]
-
Enzymes: Indole derivatives have been studied as inhibitors of various enzymes, including those involved in inflammation like cyclooxygenase (COX-1 and COX-2), and enzymes critical for cancer cell survival such as indoleamine 2,3-dioxygenase-1 (IDO1).[5][6]
Comparative Analysis of Binding Affinities
To illustrate the outcomes of in silico modeling, the following table summarizes binding affinity data from molecular docking studies of various indole derivatives against different biological targets. This data serves as a proxy for the type of comparative analysis that could be performed for this compound.
| Compound Class | Target Protein | Ligand Example | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Indole-based Oxadiazoles | Factor H binding protein (T. denticola) | Derivative 1 | -7.3 | Sulfamethoxazole | -5.6 |
| Indole-based Oxadiazoles | Factor H binding protein (T. denticola) | Derivative 2 | -7.1 | Sulfamethoxazole | -5.6 |
| Indole-based Oxadiazoles | Factor H binding protein (T. denticola) | Derivative 3 | -6.9 | Sulfamethoxazole | -5.6 |
| Indole-Pyrazoline Hybrids | Epidermal Growth Factor Receptor (EGFR) | Compound 4f | -5.212 | - | - |
| Indole-Pyrazoline Hybrids | Epidermal Growth Factor Receptor (EGFR) | Compound 4a | -3.186 | - | - |
| 3-Ethyl-1H-Indole Derivatives | Cyclooxygenase-2 (COX-2) | Compound IIb | -11.35 | Meloxicam | -6.89 |
| 3-Ethyl-1H-Indole Derivatives | Cyclooxygenase-2 (COX-2) | Compound IId | -10.40 | Meloxicam | -6.89 |
Data is compiled from multiple sources for illustrative purposes.[7][8][9]
Experimental Protocols
General Protocol for In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The following protocol outlines a general workflow for a molecular docking study.
1. Preparation of the Receptor Protein:
- The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any other non-essential molecules are removed from the PDB file.
- Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure using software like AutoDock Tools.[7]
2. Ligand Preparation:
- The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software.
- The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[11]
3. Molecular Docking Simulation:
- A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
- A docking program (e.g., AutoDock, Schrödinger-Glide) is used to perform the simulation. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.[1][12]
4. Analysis of Results:
- The output provides multiple binding poses for the ligand, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
- The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.[11]
Visualizations
Logical and Signaling Pathways
The following diagrams illustrate a typical workflow for in silico drug discovery and a potential signaling pathway that could be modulated by an indole derivative targeting a G-protein coupled receptor.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. espublisher.com [espublisher.com]
- 7. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. ajchem-a.com [ajchem-a.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
Comparative Analysis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of novel 6-Chloro-2,3-dihydro-1H-indole hydrochloride derivatives. This document provides a structured overview of their potential as therapeutic agents, supported by hypothetical experimental data that reflects established structure-activity relationships within related compound series. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and development.
The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 2,3-dihydro-1H-indole (indoline) moiety, a saturated analog of indole, offers distinct advantages, including a three-dimensional structure that can lead to improved physicochemical properties and novel interactions with biological targets.[2] Halogenation of this core, specifically with a chloro-group at the 6-position, can further enhance metabolic stability and target affinity. This guide explores the therapeutic potential of a series of N-substituted this compound derivatives, with a focus on their activity as protein kinase inhibitors and dopamine receptor antagonists.
Performance Comparison of this compound Derivatives
To illustrate the potential of this scaffold, this section presents a comparative analysis of a hypothetical series of N-substituted this compound derivatives. The data presented in the following tables, while hypothetical, is based on established structure-activity relationship (SAR) principles for kinase inhibitors and dopamine receptor ligands.
As Protein Kinase Inhibitors
The indole nucleus is a common feature in numerous kinase inhibitors, which are critical in oncology for targeting dysregulated signaling pathways.[3] The following table summarizes the inhibitory activity of a hypothetical series of derivatives against a representative tyrosine kinase.
| Compound ID | N-Substitution | IC50 (nM) against Target Kinase |
| CDI-001 | -H | >10,000 |
| CDI-002 | -CH3 | 5,240 |
| CDI-003 | -(CH2)2-Phenyl | 850 |
| CDI-004 | -(CH2)2-(4-methoxyphenyl) | 420 |
| CDI-005 | -(CH2)2-(4-fluorophenyl) | 310 |
Data is hypothetical and for illustrative purposes.
The SAR suggests that N-alkylation is crucial for activity, with longer arylalkyl substituents showing increased potency. Electron-donating and electron-withdrawing groups on the phenyl ring appear to enhance the inhibitory activity.
As Dopamine Receptor Antagonists
Indole derivatives have also been explored as ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[4][5] The following table outlines the binding affinities of a hypothetical series of derivatives for the dopamine D2 receptor.
| Compound ID | N-Substitution | Ki (nM) for Dopamine D2 Receptor | Selectivity over D3 Receptor (fold) |
| CDI-006 | -H | >5,000 | - |
| CDI-007 | -(CH2)4-NH2 | 1,200 | 5 |
| CDI-008 | -(CH2)4-(4-phenylpiperazine) | 98 | 50 |
| CDI-009 | -(CH2)4-(4-(2-methoxyphenyl)piperazine) | 45 | 110 |
| CDI-010 | -(CH2)4-(4-(2-pyridyl)piperazine) | 62 | 85 |
Data is hypothetical and for illustrative purposes.
The SAR indicates that a basic nitrogen atom at the terminus of a butyl chain is beneficial for D2 receptor affinity. The introduction of a phenylpiperazine moiety significantly improves potency and selectivity, with further enhancements observed with specific substitutions on the terminal aromatic ring.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
A representative protocol for the synthesis of the core scaffold is as follows:
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride
-
Ethyl acetate
-
5N aqueous sodium hydroxide solution
-
Magnesium sulfate
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.
-
Add sodium cyanoborohydride portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and neutralize with 5N aqueous sodium hydroxide.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.[6]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a target protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding determinator.
-
Incubrate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add a scintillation cocktail to each filter spot.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.[4]
Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the analysis of this compound derivatives.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Confirmation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for pharmaceutical intermediates like 6-Chloro-2,3-dihydro-1H-indole hydrochloride is paramount to ensure the safety, efficacy, and reproducibility of drug discovery and development processes. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and representative performance data to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected nature of impurities, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).
The following table summarizes the typical performance characteristics of these methods for the analysis of halogenated indole compounds, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV | GC-MS | qNMR | TLC |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Absolute Purity Determination | Qualitative Purity Check |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | ~0.1% | µg range |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL | ~0.5% | Not applicable |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable | Not applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | Semi-quantitative |
| Precision (% RSD) | < 2% | < 5% | < 1% | Not applicable |
| Throughput | Medium | Medium | Low | High |
| Cost | Medium | High | High | Low |
Note: The quantitative data presented are representative values for structurally similar halogenated and indole-containing compounds and serve as a reliable baseline.
Experimental Workflows and Logical Relationships
A comprehensive purity assessment of this compound typically follows a structured workflow, beginning with preliminary checks and progressing to more rigorous quantitative analysis.
Caption: A logical workflow for the comprehensive purity assessment of a chemical substance.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques. These protocols are based on established methods for substituted indoles and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of the main component and any impurities.
-
Calculation: Calculate the purity by the area normalization method or by using the calibration curve for a more accurate quantification of the main component and any identified impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents or starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
-
A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Reagents:
-
A suitable volatile solvent (e.g., dichloromethane or ethyl acetate, GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen solvent. As the hydrochloride salt is non-volatile, derivatization or analysis of the free base may be necessary. To analyze the free base, the sample can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate), and extracted with an organic solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100°C for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification of specific impurities.
-
-
Analysis: Inject the prepared sample. Identify impurities by comparing their mass spectra to a library (e.g., NIST). For quantification, a calibration curve of a standard for the specific impurity is required.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the sample using an internal standard.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) that has signals that do not overlap with the analyte.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard, to ensure complete signal relaxation.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Thin-Layer Chromatography (TLC)
Objective: A rapid, qualitative check for the presence of major impurities.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Suitable mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp (254 nm)
Procedure:
-
Spotting: Dissolve a small amount of the sample in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate until it is near the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) can be calculated and compared to a reference standard if available.
Comparative Analysis of 6-Chloro-2,3-dihydro-1H-indole Analogs and Related Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2,3-dihydro-1H-indole (6-chloroindoline) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. While comprehensive structure-activity relationship (SAR) studies focusing solely on a wide range of 6-chloroindoline analogs are not extensively documented in publicly available literature, a comparative analysis of its derivatives and structurally related chlorinated heterocyclic compounds provides significant insights into their therapeutic potential. This guide synthesizes experimental data from studies on various analogs, focusing on their anti-inflammatory, anticancer, and neurological activities, to inform future drug design and development efforts.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for various analogs related to the 6-chloro-2,3-dihydro-1H-indole core, highlighting their diverse pharmacological profiles.
Table 1: Anti-Inflammatory and Analgesic Activity of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Amide Derivatives
| Compound | Anti-inflammatory Activity (ED₃₀, mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Ulcerogenic Potential (at 100 mg/kg p.o.) |
| 6x | - | 94% | Mild |
| 6y | 6.45 | - | Toxic at 100 mg/kg |
| Indomethacin | - | - | Severe |
Data sourced from a study on amide derivatives of a structurally similar inden-1-yl acetic acid, indicating potent anti-inflammatory and analgesic effects with potentially lower gastrointestinal toxicity compared to standard drugs like indomethacin[1].
Table 2: Anticancer Activity of 6-Chloro-quinazolin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Ratio (at 10 µM, 24h) |
| 5a | MGC-803 | - | 31.7% |
| Bcap-37 | - | - | |
| 5f | MGC-803 | - | - |
| Bcap-37 | - | 21.9% |
These 6-chloro-quinazolin derivatives demonstrated significant antitumor activity by inducing apoptosis in human cancer cell lines[2].
Table 3: Dopamine D1 Receptor Binding Affinity of 6-Chloro-1-phenylbenzazepine Analogs
| Compound | D1R Kᵢ (nM) | D5R Kᵢ (nM) | D1R vs D5R Selectivity |
| 15a | 30 | 180 | 6-fold |
SAR studies on this series identified compound 15a as a potent and selective D1 receptor antagonist, highlighting the importance of the 6-chloro substituent in the benzazepine framework for neurological activity[3].
Table 4: Antimalarial Activity of 6-Chloro-2-arylvinylquinolines
| Compound | R¹ | R² | EC₅₀ (nM) vs. Dd2 strain |
| 8 | MeO | H | - |
| 16 | F | H | 21.0 ± 2.1 |
| 22 | Cl | H | - |
| 29 | - | 4-F | 4.8 ± 2.0 |
| 32 | H | H | 80.7 ± 22.4 |
| 47 | Cl | - | 37.0 ± 4.3 |
This study demonstrates that a chlorine atom at the C6 position of the quinoline ring is generally superior for antiplasmodial potency compared to hydrogen, methoxy, or fluorine substituents[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key assays mentioned in the referenced literature.
1. Kinase Inhibition Assay (Example: PI3K HTRF Assay)
This biochemical assay is utilized to measure the direct inhibitory effect of a compound on the activity of a specific kinase, such as PI3K.[5]
-
Procedure:
-
Add the PI3K enzyme, the test compound (at various concentrations), and ATP to a 96-well plate.
-
Initiate the kinase reaction by adding the PIP2 substrate.
-
Incubate the plate to allow the phosphorylation reaction to proceed.
-
Stop the reaction and add detection reagents.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.[5]
-
2. Cell Viability Assay (MTT Assay)
This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[5]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.
-
3. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Procedure:
-
Administer the test compound or vehicle to groups of rats or mice.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Mandatory Visualization
Diagram 1: General Workflow for a Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Diagram 2: PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway, a potential target for indole analogs.
References
- 1. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Comparative Guide
Introduction
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indoline class of molecules. The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific biological target of this compound is not extensively documented in public literature, its structural similarity to known kinase inhibitors suggests it may interact with targets within this enzyme family.
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. Due to the absence of a confirmed primary target, we will postulate a hypothetical on-target activity based on analogous compounds and outline a systematic approach to identify both its primary target and potential off-target interactions. This methodology is designed for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of novel chemical entities.
Hypothetical Primary Target: MEK1 Kinase
Based on the prevalence of the indole scaffold in kinase inhibitors, we will hypothesize that this compound is an inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This hypothesis provides a basis for a structured assessment of on-target potency versus off-target cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
A systematic evaluation of a compound's selectivity begins with confirming its activity against the primary target, followed by screening against a broad panel of related and unrelated biological targets to identify potential liabilities.
Data Presentation: Comparative Analysis
Effective data presentation is crucial for comparing the selectivity of a novel compound against existing alternatives. The following tables present hypothetical data for this compound.
Table 1: Comparative Potency against Hypothetical Target: MEK1
This table compares the in vitro potency (IC50) of our subject compound with well-characterized, commercially available MEK1 inhibitors.
| Compound | IC50 (nM) for MEK1 Kinase |
| This compound | 75 |
| Selumetinib (AZD6244) | 14 |
| Trametinib (GSK1120212) | 0.92 |
| Cobimetinib (GDC-0973) | 4.2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Kinase Cross-Reactivity Profile
This table summarizes the inhibitory activity of this compound against a panel of representative kinases at a single high concentration (e.g., 10 µM) to identify significant off-target interactions.
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| MEK1 | MEK | 98% |
| MEK2 | MEK | 95% |
| ERK2 | MAPK | 15% |
| p38α | MAPK | 8% |
| JNK1 | MAPK | 12% |
| AKT1 | AGC | 5% |
| CDK2/cyclin A | CMGC | 22% |
| EGFR | Tyrosine Kinase | 3% |
| VEGFR2 | Tyrosine Kinase | 45% |
| Src | Tyrosine Kinase | 18% |
| PKA | AGC | <5% |
Data are hypothetical. A value >50% is often considered a "hit" requiring further investigation.
Table 3: Off-Target Liability Panel (Non-Kinase)
This table shows screening results against a standard safety panel of non-kinase targets known to be associated with adverse drug reactions.
| Target | Target Class | % Inhibition at 10 µM |
| hERG | Ion Channel | 11% |
| 5-HT2B Receptor | GPCR | 58% |
| Dopamine D2 Receptor | GPCR | 7% |
| M1 Muscarinic Receptor | GPCR | <5% |
| COX-2 | Enzyme | 15% |
Data are hypothetical. The hit on the 5-HT2B receptor would warrant follow-up studies due to its association with cardiac valvulopathy.
Hypothetical Signaling Pathway Context
Understanding the signaling pathway in which the target operates is essential for interpreting the biological consequences of its inhibition. As a MEK1 inhibitor, this compound would block signal transduction from Raf to ERK.
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating high-quality, comparable data.
Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Kinase Addition: Add 2 µL of recombinant MEK1 enzyme solution (in kinase buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing inactive ERK2 as the substrate and ATP at its Kₘ concentration) to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to MEK1 activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay (e.g., for 5-HT2B Receptor)
This protocol is used to determine if a compound competes with a known radiolabeled ligand for binding to a specific receptor.
-
Reagents:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Test Compound: this compound at a final concentration of 10 µM.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a known 5-HT2B antagonist (e.g., ritanserin).
-
-
Assay Procedure:
-
In a 96-well filter plate, combine 50 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd), and 25 µL of either test compound, vehicle (for total binding), or non-specific control.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly filter the plate contents through a glass fiber filter using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])
Benchmarking 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a versatile heterocyclic compound, against known pharmacologically active agents. Due to the limited availability of direct comparative studies in the public domain, this guide benchmarks the target compound against structurally and functionally related molecules known to interact with key biological targets in neuroscience and oncology. The information presented herein is intended to provide a valuable reference for researchers engaged in drug discovery and development.
Introduction to this compound
This compound, also known as 6-chloroindoline hydrochloride, is a derivative of indoline, a core scaffold in numerous natural products and synthetic drugs.[1] The presence of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form of the compound typically improves its solubility in aqueous solutions, making it more amenable for use in biological assays.[1]
While primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders, the inherent structural motifs of 6-chloroindoline suggest potential interactions with various biological targets.[1] Indole and indoline derivatives have shown a wide range of biological activities, including the modulation of neurotransmitter receptors and protein kinases.[2]
Performance Comparison with Known Compounds
To provide a performance context for this compound, this section presents quantitative data for known compounds that are either structurally related or target biological systems where indole derivatives have shown activity. The data is summarized in the tables below, focusing on dopamine and serotonin receptors, which are common targets for indole-based compounds in neuroscience research.
Dopamine Receptor Ligands
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are critical targets for therapies against disorders like Parkinson's disease and schizophrenia. The following table includes binding affinities (Ki) of various compounds for dopamine D2 and D3 receptors.
| Compound Name | Receptor Target | Ki (nM) | Reference Compound Type |
| Pramipexole | Dopamine D3 | 0.97 | Agonist |
| Ropinirole | Dopamine D2 | 98.7 | Agonist |
| Haloperidol | Dopamine D2 | 1.1 | Antagonist |
| Spiperone | Dopamine D2 | ~0.1 | Antagonist |
| (+)-Butaclamol | Dopamine D2 | ~1.0 | Antagonist |
Serotonin Receptor Ligands
Serotonin receptors are another major class of GPCRs involved in a variety of physiological and psychological processes. Indole is the core structure of serotonin, making indole derivatives frequent candidates for serotonin receptor modulators.
| Compound Name | Receptor Target | Ki (nM) | Reference Compound Type |
| 8-OH-DPAT | 5-HT1A | High Affinity | Agonist |
| Ketanserin | 5-HT2A | ~2.0 | Antagonist |
| Ritanserin | 5-HT2A | High Affinity | Antagonist |
| SB 242084 | 5-HT2C | High Affinity | Antagonist |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of compounds like this compound.
Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole
This protocol describes the reduction of 6-chloroindole to its corresponding indoline.
Materials:
-
6-Chloro-1H-indole
-
Acetic acid
-
Sodium cyanoborohydride (NaBH3CN)
-
Ethyl acetate
-
5N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas supply
Procedure:
-
Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere.[3]
-
To this stirring solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Once the reaction is complete, carefully dilute the mixture with ethyl acetate.[3]
-
Slowly add 5N NaOH solution to neutralize the acetic acid and basify the mixture.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Competitive Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines a general method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well filter plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow for evaluating a novel compound and a simplified signaling pathway that could be modulated by an indole derivative.
Caption: A general experimental workflow for the synthesis and biological evaluation of a novel compound.
Caption: Hypothetical inhibitory action of a 6-chloroindoline derivative on the Dopamine D2 receptor signaling pathway.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2,3-dihydro-1H-indole hydrochloride
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of compounds like 6-Chloro-2,3-dihydro-1H-indole hydrochloride is not merely a regulatory obligation but a cornerstone of responsible research and development. This guide provides a comprehensive, technically grounded framework for its safe handling and disposal, ensuring the protection of personnel and the environment.
Hazard Profile: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach, as underscored by its GHS classification. Understanding these intrinsic hazards is the first step in appreciating the causality behind the stringent disposal protocols.
According to its Globally Harmonized System (GHS) classification, this compound presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These classifications dictate the need for specific personal protective equipment and prohibit disposal methods that could lead to environmental release or accidental human exposure.
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Data sourced from PubChem CID 18932875.[1] |
Core Disposal Principle: Segregation as a Halogenated Waste
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of the chloro- group is the key determinant. Halogenated compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like hydrogen chloride gas and other persistent organic pollutants.[2][3][4]
Crucially, this means:
-
DO NOT dispose of this chemical down the drain.[2][3][5] This is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[6]
-
DO NOT dispose of this chemical in standard laboratory trash. This can lead to exposure for custodial staff and improper landfilling.
-
DO NOT mix with non-halogenated solvent waste.[7] Many institutions recycle or reclaim non-halogenated solvents; contamination with chlorinated compounds makes this process impossible and creates a more complex and expensive hazardous waste stream.
Personal Protective Equipment (PPE) for Safe Handling
Prior to handling the compound for disposal, ensure all appropriate PPE is donned. The selection is based on a risk assessment of the potential for splashes, dust inhalation, and skin contact.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected prior to use.[2] | To prevent skin contact and irritation. |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[8] | To protect against splashes and dust that can cause serious eye irritation. |
| Skin/Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[8] If exposure limits are exceeded, use a NIOSH-approved respirator.[3][8] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety from the point of generation to final collection.
Step 1: Container Selection and Preparation
Select a suitable, dedicated waste container. This must be:
-
Clearly Labeled: Mark as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS " (or liquid, if in solution).
-
Content Specific: List all contents, including "this compound" and any solvents used.
-
Chemically Compatible: Use a container made of a material that will not react with the waste (e.g., a high-density polyethylene or glass container for solids).
-
Secure: The container must have a tightly sealing lid to prevent leaks or the release of vapors.[7][9]
Step 2: Waste Collection
-
Carefully transfer the waste into the prepared container, minimizing the creation of dust.[3]
-
If transferring a solution, use a funnel to prevent spills on the exterior of the container.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
-
After adding waste, securely close the container.[9]
-
Wipe the exterior of the container to remove any external contamination.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[2][8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[9]
Step 4: Arranging Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[3]
-
Provide them with an accurate description of the waste stream as labeled on the container.
-
The final disposal method will likely be controlled incineration in a chemical incinerator equipped with an afterburner and scrubber, which is the standard for halogenated organic compounds.[2][3]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical for safety.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][3]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Contain the Spill: For a small spill of solid material, carefully sweep it up or use a HEPA-filtered vacuum. Avoid creating dust.[3] Place the collected material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Contaminated Packaging and Empty Containers
Empty containers that once held this compound are also considered hazardous waste. They must be managed appropriately.
-
Triple Rinsing: The container can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2]
-
Collect Rinsate: The first rinse, and often all subsequent rinses, must be collected and disposed of as liquid halogenated hazardous waste.[9]
-
Final Disposal: Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[2]
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 6-Chloro-2,3-dihydro-1H-indole hydrochloride
This document provides immediate safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 18932875[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to create a barrier between the researcher and potential hazards.[2] The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[3][4][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Inspect gloves for any signs of damage before use.[6]
-
Protective Clothing: A lab coat, coveralls, or an apron should be worn to protect the skin from contact with the chemical.[3][4] For tasks with a higher risk of splashes, consider a chemical-resistant suit.[7]
-
Footwear: Closed-toe shoes are required.[8] For larger quantities or in case of spills, chemical-resistant boots are recommended.[4][5]
-
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6][9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Set up all necessary equipment and reagents before introducing the chemical to the workspace.
Weighing and Transfer
-
Handle the container with care to prevent dropping or damage.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
To minimize dust generation, do not pour the powder from a height. Use a spatula or other appropriate tool for transfer.
-
Close the container tightly immediately after use.[6]
Solution Preparation
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Exposure Response
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[6][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[10]
-
Collect the material using a scoop or dustpan and place it into a suitable, labeled container for disposal.[8][11]
-
Clean the spill area with soap and water.[11]
-
-
Major Spill:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste:
-
Dispose of unused or waste material in a designated hazardous waste container that is properly labeled.
-
The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[6]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[6]
-
-
Contaminated Materials:
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[6]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. newreachglobal.com [newreachglobal.com]
- 4. falseguridad.com [falseguridad.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. realsafety.org [realsafety.org]
- 8. umanitoba.ca [umanitoba.ca]
- 9. capotchem.cn [capotchem.cn]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
